4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-3H-quinazoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-2-1-3-6(9(13)14)7(5)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZRVSIMAIQEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659436 | |
| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19181-77-2 | |
| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, a member of the quinazolinone class of heterocyclic compounds, is a molecule of interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a privileged structure, appearing in numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] A thorough understanding of the physicochemical properties of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This technical guide provides a summary of the available and predicted physicochemical data for this compound (CAS No. 19181-77-2)[4][5][6][7] and outlines representative experimental protocols for their determination.
Core Physicochemical Properties
Due to the limited availability of direct experimental data for this compound, the following table includes predicted values from computational models alongside general information. It is crucial to note that these are theoretical estimations and should be confirmed by empirical testing.
| Property | Predicted Value/Information | Data Type |
| Molecular Formula | C₉H₆N₂O₃ | |
| Molecular Weight | 190.16 g/mol [4][8] | |
| Melting Point | Not experimentally determined. Typically, quinazolinone derivatives are crystalline solids with high melting points.[9][10] | Predicted |
| Boiling Point | Not determined; likely to decompose at high temperatures. | Predicted |
| pKa | Not experimentally determined. The presence of a carboxylic acid group suggests an acidic pKa, likely in the range of 3-5.[11] The quinazolinone core also has basic nitrogen atoms. Computational methods can be employed for more precise predictions.[12][13][14][15] | Predicted |
| logP (Octanol/Water Partition Coefficient) | Not experimentally determined. Prediction would be necessary to estimate its lipophilicity, which is a key factor in membrane permeability and bioavailability. | Predicted |
| Aqueous Solubility | Not experimentally determined. The presence of both a carboxylic acid and a heterocyclic core suggests pH-dependent solubility.[16] | Predicted |
Experimental Protocols
The following sections detail representative experimental methodologies for determining the key physicochemical properties of quinazolinone carboxylic acids. These protocols are based on standard laboratory practices and can be adapted for this compound.
The melting point of a solid crystalline compound is a crucial indicator of its purity.
Methodology: Capillary Melting Point Determination [17][18]
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both acidic (carboxylic acid) and potentially basic (quinazoline nitrogens) functional groups, multiple pKa values may be present.
Methodology: Potentiometric Titration [19][20][21]
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[19] The ionic strength of the solution is kept constant using an inert salt like KCl.[19]
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic pKa, and a strong acid (e.g., 0.1 M HCl) for the basic pKa. The titrant is added in small, precise increments.[19]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point. For multiple pKa values, the inflection points on the curve are used to determine the equivalence points.
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its ADME properties.
Methodology: Shake-Flask Method [22][23]
-
Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[23]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 2 hours) to allow for the partitioning of the compound between the two phases. The funnel is then left undisturbed to allow for complete phase separation.[24]
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[22]
Aqueous solubility is a fundamental property that influences the bioavailability of a drug candidate.
Methodology: Saturation Shake-Flask Method [25]
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous solvent (e.g., water or a buffer of a specific pH) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[16]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.[25]
-
Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Result: The determined concentration represents the equilibrium solubility of the compound under the specified conditions. For ionizable compounds, this process should be repeated at different pH values to generate a pH-solubility profile.[16]
Visualizations
The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties discussed.
Caption: A flowchart illustrating the synthesis, purification, and subsequent determination of key physicochemical properties for a target compound, leading to data analysis for drug development applications.
This diagram shows the interconnectedness of the core physicochemical properties and their influence on the drug development process.
Caption: A diagram illustrating how fundamental physicochemical properties influence ADME processes and formulation strategies, ultimately impacting a drug candidate's bioavailability.
While direct experimental data for this compound remains scarce in the public domain, this guide provides a framework for its physicochemical characterization. The presented predicted values offer a starting point for in silico modeling and experimental design. The detailed, representative protocols for determining melting point, pKa, logP, and solubility serve as a practical resource for researchers aiming to empirically characterize this compound and its analogs. A thorough understanding of these fundamental properties is indispensable for advancing quinazolinone-based scaffolds in the drug discovery and development pipeline.
References
- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 19181-77-2|this compound|BLD Pharm [bldpharm.com]
- 5. 19181-77-2 4-Oxo-1H-quinazoline-8-carboxylic acid 3,4-二氢-4-氧-8-喹唑啉羧酸 -Win-Win Chemical [win-winchemical.com]
- 6. This compound, CasNo.19181-77-2 Golden Pharma Co., Limited China (Mainland) [goldenbio.lookchem.com]
- 7. This compound [cymitquimica.com]
- 8. 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | C9H6N2O3 | CID 135483588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [digitalarchive.library.bogazici.edu.tr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tdx.cat [tdx.cat]
- 17. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. web.williams.edu [web.williams.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. acdlabs.com [acdlabs.com]
- 23. agilent.com [agilent.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid
Based on the analysis of structurally similar compounds, the following spectroscopic characteristics are predicted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring system. The protons on the benzene ring portion will likely appear as doublets or triplets in the range of δ 7.0-8.5 ppm. The proton of the carboxylic acid group will exhibit a broad singlet at a downfield chemical shift, typically above δ 10 ppm. The N-H proton of the quinazolinone ring is also expected to be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the quinazolinone ring around δ 160-165 ppm and the carboxylic acid carbonyl carbon around δ 165-175 ppm. The aromatic carbons will resonate in the region of δ 115-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibrations of the quinazolinone and the carboxylic acid are expected to appear as strong absorptions between 1650 cm⁻¹ and 1750 cm⁻¹. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations will be present in the 1450-1620 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₆N₂O₃, 190.16 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ (44 amu) from the carboxylic acid group and potentially the loss of CO (28 amu) from the quinazolinone ring.
Spectroscopic Data of a Structurally Related Analog: 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid
To provide a quantitative reference, the following tables summarize the spectroscopic data for 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid.[1]
Table 1: ¹H NMR Data of 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 14.55 | br, s | - | 1H | COOH |
| 8.58 | d | 8.6 | 2H | Ar-H |
| 8.43 | d | 8.4 | 1H | Ar-H |
| 8.18-8.09 | m | - | 2H | Ar-H |
| 7.83 | t | 8.2 | 1H | Ar-H |
| 7.67 | d | 8.6 | 2H | other Ar-H |
Table 2: ¹³C NMR Data of 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid [1]
| Chemical Shift (δ, ppm) | Assignment |
| 166.64 | C=O, acid |
| 159.85 | Aromatic C |
| 158.45 | Aromatic C |
| 151.78 | Aromatic C |
| 136.53 | Aromatic C |
| 136.01 | Aromatic C |
| 135.82 | Aromatic C |
| 130.35 | Aromatic C |
| 129.37 | Aromatic C |
| 129.07 | Aromatic C |
| 126.49 | Aromatic C |
| 119.83 | Aromatic C |
Table 3: IR and MS Data of 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid [1]
| Spectroscopic Technique | Characteristic Peaks/Values |
| IR (ν, cm⁻¹) | 3500-2500 (COOH), 3119 (Ar CH), 1776 (C=O, acid), 1614-1455 (C=C and C=N) |
| HRMS (QTOF-ESI) | m/z calcd for C₁₅H₉ClN₂O₂: 284.0353; found: 284.0357 [M]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A generalized protocol for acquiring NMR spectra of organic compounds is as follows:[2]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2] The solution should be filtered into a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse sequences are used for both one-dimensional and two-dimensional experiments.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is the thin solid film method:[3]
-
Sample Preparation: Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like acetone or methylene chloride.[3]
-
Film Formation: Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[3] Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.[3]
-
Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
A general procedure for mass spectrometry analysis is as follows:[4]
-
Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized.[5] For non-volatile samples, techniques like electrospray ionization (ESI) are used where the sample is dissolved in a suitable solvent and infused into the ion source.
-
Ionization: The sample molecules are ionized. In ESI, a high voltage is applied to the liquid to create an aerosol, and the solvent evaporation leads to the formation of charged molecular ions.
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using various spectroscopic techniques.
Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid: Discovery and History
This technical guide provides a comprehensive overview of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, focusing on its historical context, synthesis, and physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Quinazolinone and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. The quinazolinone scaffold is a constituent of numerous natural products and synthetic compounds with therapeutic applications. This guide focuses specifically on the 8-carboxylic acid derivative of 4-oxo-3,4-dihydroquinazoline, a less-documented member of this family, providing a detailed account of its likely synthetic route based on established chemical principles and the historical development of quinazolinone synthesis.
Historical Context of Quinazolinone Synthesis
The synthesis of the quinazolinone ring system has a rich history dating back to the late 19th century. The earliest methods laid the groundwork for more advanced and efficient synthetic protocols developed over the following decades.
Early Synthetic Milestones
The first synthesis of a quinazoline derivative was reported by Griess in 1869. However, the most foundational method for the preparation of 4(3H)-quinazolinones is the Niementowski quinazoline synthesis , first described by Stefan Niementowski in 1895.[1][2][3] This reaction involves the condensation of an anthranilic acid with an amide at elevated temperatures.[4][1][2][3] The versatility and simplicity of the Niementowski synthesis have made it a cornerstone in quinazolinone chemistry.
Over the years, numerous modifications and improvements to the original Niementowski protocol have been developed. A significant advancement has been the application of microwave-assisted organic synthesis (MAOS).[5][6][7][8] Microwave irradiation can dramatically reduce reaction times, improve yields, and often leads to cleaner products compared to conventional heating methods.[5][6][7][8]
Synthesis of this compound
While specific literature detailing the discovery and synthesis of this compound is scarce, a plausible and efficient synthetic route can be extrapolated from the well-established Niementowski synthesis. The logical starting material for this synthesis is 2-aminoterephthalic acid, which possesses the requisite amino and carboxylic acid functionalities at the appropriate positions on the benzene ring.
The proposed synthesis involves the cyclocondensation of 2-aminoterephthalic acid with formamide, which serves as the source of the C2 carbon of the quinazolinone ring.
Experimental Protocols
Below are detailed, plausible experimental protocols for the synthesis of this compound based on the Niementowski reaction, including both conventional heating and microwave-assisted methods.
Protocol 1: Conventional Thermal Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminoterephthalic acid (1.0 eq) and formamide (10-20 eq).
-
Heating: Heat the reaction mixture to 150-180 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminoterephthalic acid (1.0 eq) and formamide (5-10 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150-200 °C for 15-30 minutes.
-
Work-up and Purification: Follow the same work-up and purification steps as described in the conventional thermal synthesis protocol.
Physicochemical Properties and Characterization
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | PubChem |
| Molecular Weight | 190.16 g/mol | PubChem |
| Appearance | Predicted: White to off-white solid | - |
| Melting Point | >300 °C (Predicted) | PubChem |
| Solubility | Predicted: Sparingly soluble in water, soluble in DMSO | - |
| pKa | Predicted: ~3.5-4.5 (carboxylic acid), ~8-9 (amide N-H) | - |
Table 2: Hypothetical Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Peaks |
| ¹H NMR (DMSO-d₆) | δ 13.0-14.0 (br s, 1H, COOH), δ 12.0-12.5 (br s, 1H, NH), δ 8.1-8.3 (m, 2H, Ar-H), δ 7.8-8.0 (m, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ 167-169 (COOH), δ 160-162 (C=O), δ 148-150 (C=N), δ 145-147 (Ar-C), δ 135-137 (Ar-CH), δ 125-130 (Ar-C), δ 120-125 (Ar-CH) |
| IR (KBr, cm⁻¹) | 3200-2500 (br, O-H stretch of COOH), 3100-3000 (N-H stretch), 1700-1680 (C=O stretch of COOH), 1680-1660 (C=O stretch of quinazolinone), 1620-1600 (C=N stretch) |
| Mass Spec (ESI-) | m/z: 189.02 [M-H]⁻ |
Potential Applications and Future Directions
Given the broad spectrum of biological activities associated with the quinazolinone scaffold, this compound and its derivatives represent a class of compounds with potential for further investigation in drug discovery programs. The presence of a carboxylic acid group provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Potential areas of interest for biological evaluation could include anticancer, anti-inflammatory, and antimicrobial activities.[4][10]
Conclusion
While the specific discovery and historical narrative of this compound are not well-documented, its synthesis can be confidently approached through the time-tested Niementowski reaction. The application of modern techniques such as microwave-assisted synthesis offers an efficient route to this compound. This technical guide provides a solid foundation for researchers interested in the synthesis and potential applications of this and related quinazolinone derivatives, bridging the gap in the existing literature by providing detailed, plausible experimental protocols and a summary of its expected properties. Further research into the biological activities of this compound is warranted to explore its therapeutic potential.
References
- 1. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niementowski Quinazoline Synthesis [drugfuture.com]
- 3. Niementowski_quinazoline_synthesis [chemeurope.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid | C10H8N2O3 | CID 136278283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic Acid: A Technical Overview of its Synthetic Utility and the Biological Landscape of its Derivatives
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
While the direct mechanism of action of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid is not extensively documented in publicly available research, its significance in medicinal chemistry is profound. This molecule serves as a critical starting material and structural scaffold for the synthesis of a diverse array of biologically active quinazolinone derivatives. This technical guide elucidates the role of this compound as a key chemical intermediate and explores the mechanisms of action of the broader class of quinazolinone compounds derived from it.
The Quinazolinone Scaffold: A Privileged Structure in Drug Discovery
The quinazolinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this heterocyclic system have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinazolinone structure allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired therapeutic effects.
Synthetic Utility of this compound
This compound is a valuable building block in the synthesis of more complex molecules. The carboxylic acid group at the 8-position provides a reactive handle for further chemical modifications, such as esterification and amidation, allowing for the construction of extensive compound libraries for drug screening.
Representative Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway where this compound serves as a precursor to more elaborate quinazolinone derivatives. This workflow is a composite of synthetic strategies reported in the chemical literature.
Biological Activities of Quinazolinone Derivatives
While data on the parent molecule is sparse, numerous derivatives have been synthesized and evaluated for their biological activity. The following sections summarize the key findings for these related compounds.
Enzyme Inhibition
A prominent mechanism of action for many quinazolinone derivatives is the inhibition of enzymes, particularly kinases, which are crucial components of cellular signaling pathways.
-
VEGFR-2 Inhibition: Certain quinazolinone derivatives bearing a urea functionality have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[5]
-
General Kinase Inhibition: The quinazoline scaffold is a common feature in many kinase inhibitors. By modifying the substituents, researchers can target specific kinases involved in cancer cell proliferation and survival.
Antimicrobial Activity
Quinazolinone derivatives have demonstrated notable activity against a range of microbial pathogens.
-
Antibacterial Activity: Studies have shown that certain quinazolin-4(3H)-ones exhibit activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.[1]
-
Antifungal Activity: Various substituted quinazolinones have been reported to possess antifungal properties.[2][3]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available due to the limited research on its direct biological effects. However, standard assays are employed to evaluate the biological activity of its derivatives.
General Protocol for Kinase Inhibition Assay
-
Reagents and Materials: Recombinant human kinase, substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A solution of the test compound is pre-incubated with the kinase in the assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent.
-
The luminescence or fluorescence is measured, which is proportional to the kinase activity.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation.
-
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Reagents and Materials: Mueller-Hinton broth (MHB), bacterial or fungal inoculum, test compounds (dissolved in a suitable solvent), and sterile 96-well microtiter plates.
-
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in MHB in the microtiter plates.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion
This compound is a molecule of significant interest not for its own elucidated biological activity, but as a foundational element for the creation of new chemical entities. The quinazolinone scaffold, readily accessible from this starting material, continues to be a fruitful area of research in the quest for novel therapeutics. Future investigations into the direct biological effects of the parent molecule may reveal currently unknown activities, further expanding its importance in the field of drug discovery.
References
- 1. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Tautomerism in 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid: A Technical Guide for Drug Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous biologically active compounds. The therapeutic efficacy, chemical reactivity, and physicochemical properties of molecules containing this core, such as 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, are profoundly influenced by tautomerism. This technical guide provides a comprehensive examination of the tautomeric equilibria in this structure, focusing on the predominant lactam-lactim forms. It consolidates theoretical and experimental findings, details analytical methodologies for characterization, and presents quantitative data on tautomer stability to serve as a vital resource for researchers in drug discovery and development.
Introduction to Tautomerism in 4(3H)-Quinazolinones
The quinazolinone core, a fusion of benzene and pyrimidine rings, is a structural motif found in a wide array of natural and synthetic compounds with diverse pharmacological activities.[1] The 4(3H)-quinazolinone structure is characterized by a carbonyl group at the C4 position and a proton on the nitrogen at the N3 position. This arrangement facilitates prototropic tautomerism, a form of structural isomerism involving the migration of a proton.
For this compound, the most significant equilibrium is the lactam-lactim tautomerism. This involves the reversible interconversion between the amide-like lactam form (4-oxo-3,4-dihydro) and the enol-like lactim form (4-hydroxy). The position of this equilibrium can significantly impact the molecule's properties, including hydrogen bonding capacity, pKa, solubility, and ultimately, its interaction with biological targets.[1]
Caption: The primary lactam-lactim tautomeric equilibrium in this compound.
Tautomer Stability and Equilibrium
In the solid state and in most solutions, the lactam form of 4(3H)-quinazolinones is predominantly favored.[1] This stability is often attributed to its π-electron delocalized system, which imparts a degree of aromatic character.[1] X-ray crystallographic studies of various quinazolinone derivatives consistently show the molecule in the lactam conformation.[1]
Computational Analysis
While specific experimental data on the tautomeric equilibrium constant (K_T) for this compound is scarce, computational studies on the parent scaffold, 4(3H)-quinazolinone, provide significant insights. Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative energies of tautomers. A DFT study investigating isomers of 4-hydroxyquinazoline concluded that the lactam form is the most stable tautomer in both the gas phase and various solvents.[1]
Table 1: Calculated Relative Energies of 4-Hydroxyquinazoline Tautomers
| Tautomer/Isomer | Relative Energy (ΔE, kcal/mol) |
| 4(3H)-Quinazolinone (Lactam) | 0.00 |
| 4-Hydroxyquinazoline (Lactim) | > 5.0 (Varies with model) |
| Other Isomers | > 10.0 |
| Data represents typical computational findings for the parent scaffold. The presence of the 8-carboxylic acid group may slightly alter the precise energy differences but is not expected to change the overall preference for the lactam form. |
Solvent Effects
The position of the keto-enol equilibrium is highly dependent on the solvent. Studies on related quinazolinone derivatives have shown that the keto form is favored in polar aprotic solvents, while the enol form can be more prevalent in non-polar solvents.[2][3] This is because polar solvents can stabilize the more polar keto tautomer, whereas non-polar solvents favor the less polar enol form, which can be stabilized by intramolecular hydrogen bonding.
Table 2: Tautomeric Composition of a Quinazolin-4-one Derivative in Different Solvents
| Solvent | Tautomer Form | Percentage (%) |
| DMSO (Polar Aprotic) | Keto (Lactam) | Predominant |
| Enol (Lactim) | Minor | |
| Chloroform (Non-polar) | Keto (Lactam) | Minor |
| Enol (Lactim) | Predominant | |
| Data from a study on a novel 1,3,4-thiadiazole derivative containing a quinazolin-4-one moiety, illustrating the principle of solvent-dependent tautomerism.[2][3][4] |
Experimental Protocols for Tautomer Characterization
A multi-faceted approach using various spectroscopic techniques is required to fully characterize the tautomeric equilibrium.
Caption: A generalized experimental workflow for the characterization of tautomeric equilibria.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and non-invasive technique for studying tautomeric equilibria in solution.
Detailed Protocol for ¹H NMR Analysis:
-
Sample Preparation: Accurately weigh a sample of this compound. Dissolve the sample in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a standard concentration (e.g., 5-10 mg/mL).[1]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Spectral Analysis:
-
Identify signals unique to each tautomer. For the lactam form, the N3-H proton will be a key indicator. For the lactim form, the O4-H proton signal would be characteristic. Protons on the quinazoline ring adjacent to the C4 position may also show distinct chemical shifts for each tautomer.
-
Integrate the signals corresponding to protons that are unique to each tautomer.[1]
-
-
Quantification: The tautomeric equilibrium constant (K_T = [Lactim]/[Lactam]) can be calculated from the ratio of the integrated areas of the unique signals.
¹³C NMR Analysis: The ¹³C NMR spectrum provides definitive evidence of the tautomeric forms.
-
Lactam (Keto) Form: A signal for the C4 carbonyl carbon (C=O) is expected in the range of δ 160-180 ppm.
-
Lactim (Enol) Form: The C4 carbon signal (C-OH) would shift upfield significantly to approximately δ 155 ppm, and a new signal for the enolic carbon would appear.[3][4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is particularly useful for analyzing the solid state.
-
Lactam (Keto) Form: Characterized by a strong absorption band for the C=O stretching vibration (typically ~1680 cm⁻¹). A broad N-H stretching band may also be observed (~3200 cm⁻¹).
-
Lactim (Enol) Form: Would show a distinct O-H stretching band (~3400 cm⁻¹) and the absence of the C=O stretch, replaced by C=N and C-O stretching vibrations.
UV-Visible Spectroscopy
The electronic transitions of the two tautomers differ, leading to distinct UV-Vis absorption spectra. By recording spectra in solvents of varying polarity, shifts in the absorption maxima can provide evidence for a shift in the tautomeric equilibrium.[2]
Implications for Drug Discovery and Development
The predominance of one tautomer over another has critical implications for the drug development process:
-
Molecular Recognition: Tautomers possess different hydrogen bond donor and acceptor patterns, which fundamentally alters how they interact with target proteins. The lactam form has an N-H donor and a C=O acceptor, whereas the lactim form has an O-H donor and a C=N acceptor.
-
Physicochemical Properties: Tautomerism affects key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Solubility, lipophilicity (LogP), and pKa can differ between tautomers, influencing formulation, membrane permeability, and bioavailability.
-
Intellectual Property: Different tautomeric forms can be considered distinct chemical entities, which has significant implications for patent claims and drug exclusivity.
Conclusion
This compound exists in a dynamic equilibrium between its lactam (keto) and lactim (enol) tautomeric forms. Overwhelming evidence from studies on the parent 4(3H)-quinazolinone scaffold suggests that the lactam form is energetically more stable and predominates in both solid and polar solution phases. This equilibrium is sensitive to environmental factors, particularly solvent polarity. A thorough characterization of this tautomerism, primarily using NMR spectroscopy, is essential for researchers in medicinal chemistry. A comprehensive understanding of the tautomeric landscape is critical for rational drug design, predicting molecular behavior, and optimizing the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystalline Structure of 4-oxo-3,4-dihydroquinazoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific crystallographic data for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is not publicly available. This guide provides a comprehensive overview based on the analysis of structurally similar compounds, primarily focusing on (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime, to infer the probable structural characteristics of the target molecule.
Introduction
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a subject of intense research in medicinal chemistry.[1][3] The spatial arrangement of atoms within the crystal lattice of these compounds is crucial for understanding their physicochemical properties, stability, and biological activity. This technical guide delves into the crystalline structure of 4-oxo-3,4-dihydroquinazoline derivatives, providing insights into their synthesis, crystallographic parameters, and potential therapeutic applications.
Synthesis of the Quinazolinone Core
The synthesis of the 4-oxo-3,4-dihydroquinazoline scaffold can be achieved through various synthetic routes. A common and effective method involves the cyclization of anthranilic acid derivatives.[4] For instance, the synthesis of 2,3-disubstituted 4(3H)-quinazolinones often starts from anthranilic acid, which undergoes acylation followed by ring closure with a suitable amine.[4]
A general synthetic approach is outlined below:
Caption: General synthetic workflow for 4-oxo-3,4-dihydroquinazoline derivatives.
Crystallographic Analysis
The determination of the crystalline structure of quinazolinone derivatives is typically performed using single-crystal X-ray diffraction.[5][6] This technique provides precise information about the unit cell dimensions, space group, and atomic coordinates, which together define the three-dimensional arrangement of molecules in the crystal.
Experimental Protocol for Single-Crystal X-ray Diffraction
A typical experimental workflow for the crystallographic analysis of a synthesized quinazolinone derivative is as follows:
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data of Representative Derivatives
While specific data for this compound is unavailable, the crystallographic parameters for analogous compounds provide valuable insights into the expected structural features.
Table 1: Crystallographic Data for (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime [5]
| Parameter | Value |
| Chemical Formula | C₉H₇N₃O₂ |
| Molecular Weight | 189.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.0944(12) |
| b (Å) | 9.8586(8) |
| c (Å) | 9.2424(10) |
| α (°) | 90 |
| β (°) | 111.696(13) |
| γ (°) | 90 |
| Volume (ų) | 854.61(17) |
| Z | 4 |
| Temperature (K) | 100(2) |
| Radiation (Å) | Cu-Kα (λ = 1.5418) |
Table 2: Crystallographic Data for 2,3-Dimethylquinazolin-4(3H)-one [7]
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.826(2) |
| b (Å) | 7.919(3) |
| c (Å) | 23.060(8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 881.3(11) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation (Å) | Cu-Kα (λ = 1.54184) |
The data from these and other related structures indicate that the quinazolinone ring system is generally planar. The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking.[7]
Biological Significance and Potential Signaling Pathways
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[2] Derivatives of 4-oxo-3,4-dihydroquinazoline have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][6]
The biological activity of these compounds is often attributed to their ability to interact with specific enzymes or receptors. For example, some quinazolinone derivatives act as inhibitors of protein kinases, which are key components of cellular signaling pathways.[3]
Caption: Postulated mechanism of protein kinase inhibition by quinazolinone derivatives.
Conclusion
While the precise crystalline structure of this compound remains to be determined, analysis of structurally related compounds provides a strong foundation for understanding its likely solid-state conformation and properties. The synthetic accessibility of the quinazolinone scaffold, coupled with its diverse biological activities, ensures that this class of compounds will continue to be a fertile area of research for the development of new therapeutic agents. Future studies involving the successful crystallization and X-ray diffraction analysis of the title compound are necessary to fully elucidate its structural and functional characteristics.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime [mdpi.com]
- 6. Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][1,3,4]thiadiazole Moiety and 4-Piperidinyl Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Quantum Chemical Analysis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed framework for conducting quantum chemical calculations on 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid. Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the structural, electronic, and reactive properties of these molecules, thereby guiding rational drug design and development.[4]
While specific computational studies on this compound are not extensively documented in publicly available literature, this guide outlines a robust and widely accepted computational protocol based on established methods for similar organic molecules.[5][6] The methodologies described herein will enable researchers to elucidate the molecule's fundamental properties.
Proposed Computational Methodology
The recommended approach involves a multi-step computational workflow using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for studying molecular systems.[7][8]
Software and Model Construction
The initial three-dimensional structure of this compound will be constructed using a molecular building interface such as GaussView. The initial geometry can be based on standard bond lengths and angles.
Geometry Optimization and Frequency Analysis
The primary and most critical step is the geometry optimization of the molecule to find its most stable conformation (a minimum on the potential energy surface).[9][10]
Experimental Protocol:
-
Method: Density Functional Theory (DFT).
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable choice for organic molecules.[9]
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-uniform distribution of electron density.
-
Environment: Calculations will be performed in the gas phase to model the molecule in an isolated state. Solvation models (e.g., PCM) can be incorporated in subsequent calculations to simulate a solution-phase environment.
-
Procedure: The optimization calculation is run until the forces on the atoms converge to a predefined threshold, indicating that a stationary point has been reached.[11] Following optimization, a frequency calculation is performed at the same level of theory.[12][13] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The frequency calculation also yields important thermodynamic data.
Electronic and Reactivity Analysis
Once the optimized geometry is obtained, a series of analyses can be performed to understand the molecule's electronic structure and reactivity.
1.3.1 Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity.[3][14][15] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[16][17] The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.[15]
1.3.2 Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack.[1][4][18][19] It illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack.
1.3.3 Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[20][21] It calculates the natural atomic charges on each atom and analyzes donor-acceptor (bond-antibond) interactions, which can reveal information about hyperconjugation and intramolecular charge transfer.
Data Presentation
The quantitative results from the proposed calculations should be organized into clear, structured tables for easy interpretation and comparison. The following tables serve as templates for presenting the key findings.
Table 1: Optimized Geometrical Parameters (Illustrative) (Note: Values are placeholders and must be replaced with actual calculation results.)
| Parameter | Atom(s) | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| Bond Length | C1-C2 | 1.395 | - | - |
| Bond Length | N1-C1 | 1.330 | - | - |
| Bond Angle | C1-N2-C3 | - | 120.5 | - |
| Dihedral Angle | C1-N2-C3-C4 | - | - | 179.8 |
Table 2: Calculated Thermodynamic and Electronic Properties (Note: Values are placeholders.)
| Property | Value | Units |
| Zero-point vibrational energy | Calculated Value | kcal/mol |
| Total Thermal Energy | Calculated Value | kcal/mol |
| Molar Heat Capacity (Cv) | Calculated Value | cal/mol·K |
| Entropy (S) | Calculated Value | cal/mol·K |
| Dipole Moment | Calculated Value | Debye |
| HOMO Energy | Calculated Value | eV |
| LUMO Energy | Calculated Value | eV |
| HOMO-LUMO Energy Gap (ΔE) | Calculated Value | eV |
Table 3: Natural Bond Orbital (NBO) Atomic Charges (Note: Values are placeholders.)
| Atom | Element | Natural Charge (e) |
| C1 | Carbon | Calculated Value |
| N1 | Nitrogen | Calculated Value |
| O1 | Oxygen | Calculated Value |
| H1 | Hydrogen | Calculated Value |
Visualization of Computational Workflow
A clear workflow is essential for planning and executing computational studies. The following diagram, generated using the DOT language, illustrates the logical sequence of the proposed quantum chemical calculations.
Caption: Workflow for Quantum Chemical Calculations.
Conclusion
The proposed quantum chemical calculations provide a powerful, non-invasive methodology to thoroughly investigate the structural and electronic characteristics of this compound. The data generated from geometry optimization, frequency analysis, FMO, MEP, and NBO studies will yield valuable insights into the molecule's stability, reactivity, and potential sites for biological interactions. This information is indispensable for the scientific community, particularly for professionals in drug discovery, as it establishes a theoretical foundation for understanding the molecule's behavior and for designing novel, more effective quinazolinone-based therapeutic agents.
References
- 1. MEP [cup.uni-muenchen.de]
- 2. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 3. HOMO LUMO Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. learningbreeze.com [learningbreeze.com]
- 8. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. The Absolute Beginners Guide to Gaussian [ccl.net]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. ossila.com [ossila.com]
- 15. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 16. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 17. reddit.com [reddit.com]
- 18. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 19. researchgate.net [researchgate.net]
- 20. NBO [cup.uni-muenchen.de]
- 21. q-chem.com [q-chem.com]
Methodological & Application
Experimental protocol for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid synthesis
Application Notes and Protocols
Topic: Experimental Protocol for the Synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinazolinone derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-convulsant properties, make them a subject of intense research in medicinal chemistry. This document provides a detailed experimental protocol for the synthesis of a specific derivative, this compound. The described method is a direct, one-step cyclocondensation reaction, which is both efficient and readily adaptable in a standard laboratory setting.
I. Synthetic Pathway Overview
The synthesis of this compound is achieved through the reaction of 2-aminoisophthalic acid with an excess of formamide. This reaction, a variation of the Niementowski quinazolinone synthesis, involves the condensation of the amino group with formamide, followed by an intramolecular cyclization to form the quinazolinone ring. The reaction is typically performed at elevated temperatures.
Caption: Synthetic scheme for this compound.
II. Experimental Protocol
Materials and Reagents:
-
2-Aminoisophthalic acid (C₈H₇NO₄)
-
Formamide (CH₃NO)
-
Methanol (CH₃OH)
-
Distilled water
-
Hydrochloric acid (HCl), 1M solution
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
pH paper or pH meter
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, combine 2-aminoisophthalic acid (0.1 mol, 18.1 g) and formamide (0.5 mol, 20 mL).
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Place the setup in a heating mantle on a magnetic stirrer.
-
-
Reaction:
-
Heat the reaction mixture to 150-160°C with continuous stirring.
-
Maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation of the Crude Product:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 200 mL of cold distilled water with stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with distilled water to remove any remaining formamide.
-
-
Purification:
-
Suspend the crude product in 100 mL of distilled water and heat to boiling.
-
Slowly add 1M hydrochloric acid until the solid dissolves completely (the quinazolinone will form a soluble hydrochloride salt).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath.
-
Slowly neutralize the solution with a suitable base (e.g., 1M NaOH) to re-precipitate the product. Check the pH to ensure it is neutral.
-
Collect the purified product by vacuum filtration, wash with cold distilled water, and then with a small amount of cold methanol.
-
Dry the final product in a vacuum oven at 60-70°C to a constant weight.
-
III. Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | White to off-white crystalline solid |
| Melting Point | >250°C (decomposes) |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| ¹H NMR (DMSO-d₆, ppm) | δ 13.0-14.0 (s, 1H, COOH), 12.1 (s, 1H, NH), 8.1-8.3 (m, 2H, Ar-H), 7.8-8.0 (m, 1H, Ar-H), 7.4-7.6 (t, 1H, Ar-H) |
| Mass Spec (ESI-MS) | m/z 191.04 [M+H]⁺, 189.03 [M-H]⁻ |
IV. Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow diagram for the synthesis and purification of the target compound.
Application Notes and Protocols: One-Pot Synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application
The 4-oxo-3,4-dihydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold are of particular interest as they have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Notably, 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid derivatives have emerged as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks.[2][3]
PARP inhibitors have been successfully developed as targeted therapies for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations.[4] By inhibiting PARP, single-strand DNA breaks accumulate, leading to the formation of cytotoxic double-strand breaks during replication. In cancer cells with a compromised homologous recombination repair pathway (e.g., BRCA-mutated), these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality and selective cancer cell death.[4][5] The quinazolinone core can act as a bioisostere for other known PARP inhibitor scaffolds, making it a valuable framework for the design of new anticancer agents.[2][4]
This document provides a detailed protocol for a highly efficient, one-pot, three-component synthesis of this compound derivatives, leveraging microwave-assisted organic synthesis to achieve rapid reaction times and high yields.[6][7][8]
Principle of the Method
The synthesis is based on a one-pot, three-component condensation reaction. The key starting material is 2-amino-isophthalic acid (or a mono-ester derivative), which provides the benzene ring and the crucial carboxylic acid group at the 8-position of the final quinazolinone structure. An orthoester, such as triethyl orthoformate, serves as the source for the C2 carbon of the quinazolinone ring. A primary amine provides the nitrogen atom at the N3 position. The reaction proceeds via the formation of an amidine intermediate, followed by intramolecular cyclization and dehydration to yield the stable 4-oxo-3,4-dihydroquinazoline ring system. The use of microwave irradiation dramatically accelerates the reaction rate, allowing the synthesis to be completed in minutes rather than hours.[7][9][10]
Mandatory Visualizations
Caption: General scheme for the one-pot synthesis.
Caption: Experimental workflow for the synthesis.
Caption: Simplified PARP inhibition pathway.
Experimental Protocols
Materials and Equipment
-
2-Amino-isophthalic acid (or dimethyl 2-amino-isophthalate)
-
Appropriate trialkyl orthoformate (e.g., triethyl orthoformate) or other orthoesters
-
Various primary amines (aliphatic or aromatic)
-
Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer and Mass spectrometer for product characterization
General Procedure for One-Pot Synthesis
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-isophthalic acid (1.0 mmol, 181.1 mg).
-
Reagent Addition: Add the primary amine (1.2 mmol) followed by the orthoester (3.0 mmol) and anhydrous DMF (3 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 150 °C for 10-20 minutes. Monitor the reaction progress by TLC if desired.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.
-
Isolation: Stir the aqueous mixture for 30 minutes. The solid product will precipitate. Collect the crude product by vacuum filtration.
-
Washing: Wash the solid precipitate sequentially with water (2 x 20 mL) and cold diethyl ether (2 x 10 mL) to remove residual DMF and unreacted starting materials.
-
Drying: Dry the product under vacuum at 60 °C for several hours.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Synthesis of this compound Derivatives
The following table summarizes the results for the synthesis of various derivatives using the described one-pot microwave-assisted protocol.
| Entry | R¹ (from Orthoester) | R² (from Amine) | Time (min) | Yield (%)¹ |
| 1 | H | -CH₂CH₃ (Ethylamine) | 15 | 88 |
| 2 | H | -CH₂(C₆H₅) (Benzylamine) | 15 | 92 |
| 3 | H | -(c-C₆H₁₁) (Cyclohexylamine) | 20 | 85 |
| 4 | H | -(C₆H₅) (Aniline) | 20 | 78 |
| 5 | H | -(C₆H₄)-4-F (4-Fluoroaniline) | 20 | 81 |
| 6 | CH₃ | -CH₂(C₆H₅) (Benzylamine) | 15 | 90 |
| 7 | CH₃ | -(C₆H₅) (Aniline) | 20 | 75 |
¹ Isolated yield after purification. Starting material: 2-amino-isophthalic acid. Orthoesters used: Triethyl orthoformate for R¹=H; Triethyl orthoacetate for R¹=CH₃.
Conclusion
The described one-pot, three-component, microwave-assisted synthesis provides a rapid, efficient, and high-yielding route to this compound derivatives. This method offers significant advantages over traditional multi-step syntheses by reducing reaction times, simplifying work-up procedures, and minimizing waste. The accessibility of diverse starting materials (amines and orthoesters) allows for the straightforward creation of a library of novel compounds for evaluation as potential PARP inhibitors in drug discovery programs.
References
- 1. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 5. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Application Notes and Protocols for the Purification of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, a key heterocyclic compound with significant interest in medicinal chemistry. Due to the limited availability of specific purification data for this exact molecule, the following protocols are based on established methods for structurally similar quinazolinone and quinoline carboxylic acid derivatives. These methods provide a robust starting point for the development of a specific purification strategy.
Introduction
This compound belongs to the quinazolinone class of compounds, which are known for their diverse biological activities. Achieving high purity of this compound is crucial for accurate biological evaluation and drug development. The primary methods for the purification of quinazolinone derivatives are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.
Purification Strategies
The two main strategies for purifying this compound are recrystallization and column chromatography. Recrystallization is effective for removing small amounts of impurities from a solid sample, while column chromatography is suitable for separating the target compound from a complex mixture of byproducts.
Data Presentation
| Compound | Purification Method | Solvent System | Yield (%) | Purity (%) | Reference |
| 2-phenyl-quinazoline-4-carboxylic acid | Crystallization | Toluene | 91 | >95% (assumed based on crystallization) | [1] |
| 4-Oxo-3-phenyl-2-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)propyl)-3,4-dihydroquinazoline-5-carbonitrile | Flash Chromatography | 0–5% MeOH/DCM | 81 | >95% (by LC-MS) | [2] |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing the solution to cool, causing the compound to crystallize out, leaving impurities behind in the solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., toluene, ethanol, isopropanol, n-butanol, or a mixture)[1][3][4]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent should dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to the flask.
-
Heating: Gently heat the mixture while stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the hot solvent until it does. Avoid adding excess solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize crystal formation, place the flask in an ice bath.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Column Chromatography
Column chromatography is a technique used to separate a mixture of compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
Materials:
-
Crude this compound
-
Silica gel (for the stationary phase)
-
Solvent system (mobile phase, e.g., ethyl acetate/hexanes or methanol/dichloromethane)[2]
-
Chromatography column
-
Elution solvent
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluting solvent.
-
Column Packing: Pour the silica gel slurry into the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluting solvent and load it onto the top of the silica gel column.
-
Elution: Add the eluting solvent to the top of the column and begin to collect fractions. The polarity of the solvent can be gradually increased (gradient elution) to separate compounds with different polarities.[5]
-
Fraction Analysis: Monitor the separation by collecting small fractions and analyzing them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Experimental Workflow for Purification
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
Logical Relationship of Purification Techniques
This diagram shows the decision-making process for choosing a purification technique based on the impurity profile of the crude product.
Caption: Decision tree for selecting a purification method.
References
Application Notes and Protocols for the Quantification of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid
Introduction
4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is a member of the quinazolinone class of heterocyclic compounds. Quinazoline and quinazolinone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include roles as anticancer, anti-inflammatory, and antimicrobial agents. Many of these biological activities stem from their ability to act as inhibitors of various protein kinases, such as those in the RAS-RAF-MEK-ERK signaling pathway, which is crucial in cell proliferation and survival. Given its potential therapeutic relevance, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential for preclinical and clinical drug development.
This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.
Relevant Signaling Pathway: RAS-RAF-MEK-ERK Cascade
Quinazoline derivatives frequently act as kinase inhibitors. A key pathway often targeted is the RAS-RAF-MEK-ERK signaling cascade, which plays a central role in regulating cell growth, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers. The pathway is initiated by the activation of the RAS protein, which then activates RAF kinase. RAF, in turn, phosphorylates and activates MEK, which then phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression. Inhibitors targeting components of this pathway are a major focus of cancer drug discovery.
Analytical Method: LC-MS/MS Quantification
This section details the protocol for the quantification of this compound in human plasma.
1. Principle
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in human plasma. The method involves protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in negative ion mode.
2. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
3. Instrumentation and Conditions
-
LC System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.6-4.5 min (5% B) |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | Analyte: To be determined empiricallyIS: To be determined empirically |
| Collision Energy | To be determined empirically |
| Dwell Time | 100 ms |
Note: MRM transitions and collision energies must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
4. Experimental Protocols
4.1. Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations ranging from, for example, 1 to 1000 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
4.2. Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
5. Data Presentation and Method Validation
The method should be validated according to regulatory guidelines. The following tables present representative data for key validation parameters.
Table 3: Linearity and Limit of Quantification (Representative Data)
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation (r²) | > 0.995 |
| LOQ | 1 ng/mL |
Table 4: Precision and Accuracy (Representative Data)
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 3 | < 10% | < 10% | 90 - 110% |
| Medium | 300 | < 8% | < 8% | 92 - 108% |
| High | 800 | < 8% | < 8% | 92 - 108% |
6. Experimental Workflow Diagram
The overall workflow for the quantitative analysis is depicted below.
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocol and suggested validation parameters offer a solid foundation for researchers and drug development professionals to implement this analytical method in their laboratories. The high selectivity and sensitivity of this method make it suitable for pharmacokinetic and other studies requiring accurate determination of the analyte in biological matrices.
References
Application Notes: 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid as a Versatile Intermediate in the Development of PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid as a key chemical intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This document outlines detailed experimental protocols, quantitative data on the biological activity of derived compounds, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a crucial building block in medicinal chemistry, particularly in the design and synthesis of targeted cancer therapeutics. Its rigid, bicyclic core serves as an effective scaffold for developing inhibitors of PARP, a family of enzymes critical for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a highly effective class of anti-cancer agents. The carboxylic acid moiety at the 8-position provides a convenient handle for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Data Presentation
The following tables summarize the biological activity of representative PARP inhibitors synthesized using the this compound scaffold.
Table 1: In Vitro PARP-1 Inhibitory Activity of Quinazolinone Derivatives
| Compound ID | Modification at 8-position | PARP-1 IC50 (nM) | Reference |
| 12c | Amide coupling with substituted piperazine | 30.38 | [1][2] |
| B1 | Multi-step modification | 63.81 | [3] |
| IN17 | 4-Hydroxyquinazoline scaffold | 470 | [3] |
| A32 | Disubstituted phenylpiperazine amide | 10,930 (against HCT-15 cells) | [3] |
| Olaparib (Reference) | Phthalazinone core | 27.89 | [1][2] |
Table 2: Cytotoxicity of Quinazolinone-based PARP Inhibitors
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 5a | HCT-116 (Colon Cancer) | 4.87 | [4] |
| 10f | HCT-116 (Colon Cancer) | >205.9 | [4] |
| 5a | MCF-7 (Breast Cancer) | 14.70 | [4] |
| 10f | MCF-7 (Breast Cancer) | >98.45 | [4] |
| A32 | HCT-15 (Colon Cancer) | 10.93 | [3] |
| A32 | HCC1937 (Breast Cancer) | 11.35 | [3] |
| Doxorubicin (Reference) | HCT-116 (Colon Cancer) | 1.20 | [4] |
| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 1.08 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of the key intermediate and its conversion to a final PARP inhibitor, along with a protocol for assessing PARP-1 inhibition, are provided below.
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthesis starting from 2-aminoterephthalic acid.
Materials:
-
2-Aminoterephthalic acid
-
Formamide
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone or Dowtherm A)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of 2-aminoterephthalic acid (1 equivalent) and an excess of formamide (5-10 equivalents) is heated in a high-boiling point solvent.
-
The reaction mixture is heated to reflux (typically 180-210 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ethanol or acetone) to remove excess formamide and other impurities.
-
The solid is then suspended in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) and stirred until a clear solution is obtained, indicating the formation of the sodium salt of the carboxylic acid.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is acidified with hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2-3, leading to the precipitation of this compound.
-
The precipitate is collected by filtration, washed with water until the washings are neutral, and dried under vacuum to afford the pure product.
Protocol 2: Synthesis of a PARP Inhibitor via Amide Coupling
This protocol details the coupling of this compound with a substituted piperazine moiety, a common structural motif in PARP inhibitors.
Materials:
-
This compound
-
tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[5]
-
Hydroxybenzotriazole (HOBt)[5]
-
N,N-Diisopropylethylamine (DIPEA)[5]
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
Step 1: Amide Coupling
-
To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[5]
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in anhydrous DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 10-20 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the final PARP inhibitor.
Protocol 3: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available assay kits and provides a general method for determining the IC50 of a test compound against PARP-1.[6]
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Histone-coated 96-well plates
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Coat a 96-well plate with histones and block non-specific binding sites.
-
Add 5 µL of a 10x solution of the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib).
-
Add 20 µL of a 2.5x PARP-1 enzyme solution to each well.
-
Add 15 µL of a 3.3x activated DNA solution to each well.
-
Initiate the reaction by adding 10 µL of a 5x biotinylated NAD+ solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of the chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Visualizations
PARP Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP in the base excision repair (BER) pathway and how its inhibition can lead to cell death, particularly in cancer cells with homologous recombination deficiencies.
Experimental Workflow for PARP Inhibitor Synthesis
This diagram outlines the key steps involved in the synthesis of a PARP inhibitor using this compound as a chemical intermediate.
Logical Relationship of Key Experimental Stages
This diagram illustrates the logical progression from the synthesis of the intermediate to the biological evaluation of the final compound.
References
- 1. benchchem.com [benchchem.com]
- 2. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google Patents [patents.google.com]
- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a diverse range of biological targets.[1][2][3] Derivatives of quinazoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The 4-oxo-3,4-dihydroquinazoline core, in particular, is a common feature in many biologically active compounds. The addition of a carboxylic acid group at the 8-position introduces a key functional handle that can be exploited for several purposes in drug design.
The carboxylic acid moiety is a significant pharmacophore present in numerous approved drugs.[5][6] It can act as a hydrogen bond donor and acceptor, and, as a carboxylate anion under physiological conditions, it can form crucial salt bridges with positively charged residues (e.g., arginine, lysine) in enzyme active sites or receptor binding pockets.[7] This interaction is often critical for anchoring a ligand to its target. Furthermore, the carboxylic acid group can enhance the aqueous solubility of a molecule, a desirable property for drug candidates.
This document provides an overview of the potential medicinal chemistry applications of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid, along with generalized experimental protocols for its synthesis and biological evaluation, based on established methodologies for related quinazolinone derivatives.
Medicinal Chemistry Applications
This compound serves as a versatile starting material or a core scaffold for the development of various therapeutic agents. Its applications can be broadly categorized based on the targeted biological activities.
Enzyme Inhibitors
The carboxylic acid group is a key feature in the design of competitive enzyme inhibitors, where it can mimic the substrate's carboxylate group to bind to the enzyme's active site.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: Quinoline-based carboxylic acids have been identified as potent inhibitors of DHODH, an enzyme crucial for de novo pyrimidine biosynthesis in rapidly proliferating cells, such as cancer cells.[7] The carboxylate group forms essential interactions with key residues like Arginine in the enzyme's binding pocket.[7] It is hypothesized that this compound derivatives could be designed to similarly target DHODH, offering a potential avenue for anticancer therapy.
-
Other Potential Enzyme Targets: The scaffold could be adapted to target other enzymes where a carboxylate interaction is important, such as integrases, proteases, and certain kinases.
Anticancer Agents
Beyond specific enzyme inhibition, quinazoline derivatives have shown broad anticancer activity through various mechanisms.[2] The introduction of a carboxylic acid at the 8-position can be used to modulate the physicochemical properties and target interactions of these anticancer agents. Structure-activity relationship (SAR) studies on related quinazoline series have shown that modifications on the quinazoline ring significantly influence their cytotoxic potential.[2]
Anti-inflammatory and Antimicrobial Agents
Quinazolinone derivatives have been extensively explored for their anti-inflammatory and antimicrobial activities.[3][4][8] The carboxylic acid moiety can be used to improve the pharmacokinetic profile or to introduce new interactions with the biological targets responsible for these effects. For instance, some quinoline carboxylic acids have demonstrated significant anti-inflammatory properties.[8]
Synthesis and Characterization
The synthesis of this compound and its derivatives generally follows established routes for quinazolinone synthesis, often starting from appropriately substituted anthranilic acid precursors.
Synthetic Workflow
Caption: General synthetic workflow for this compound and its derivatives.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the Niementowski quinazolinone synthesis.[3]
Materials:
-
2-Aminoterephthalic acid
-
Formamide
-
Sand bath or heating mantle
-
Round-bottom flask
-
Condenser
-
Filtration apparatus
Procedure:
-
A mixture of 2-aminoterephthalic acid (1 equivalent) and formamide (5-10 equivalents) is placed in a round-bottom flask.
-
The flask is equipped with a condenser and heated in a sand bath or heating mantle to 120-130 °C for 1-2 hours.
-
The reaction temperature is then raised to 170-180 °C and maintained for another 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled reaction mixture is poured into water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford pure this compound.
Characterization:
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the quinazolinone and carboxylic acid, N-H).
Biological Evaluation Protocols
The following are generalized protocols for assessing the potential biological activities of this compound and its derivatives.
In Vitro Anticancer Activity: MTT Assay
This protocol measures the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)[7]
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and incubate for another 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: In Vitro Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HCT-116 | Data to be determined |
| Derivative 1 | HCT-116 | Data to be determined |
| Derivative 2 | HCT-116 | Data to be determined |
| Doxorubicin (Control) | HCT-116 | Reference value |
| This compound | MCF-7 | Data to be determined |
| Derivative 1 | MCF-7 | Data to be determined |
| Derivative 2 | MCF-7 | Data to be determined |
| Doxorubicin (Control) | MCF-7 | Reference value |
In Vitro Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Test compound and a reference anti-inflammatory drug (e.g., Indomethacin)[8]
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Data Presentation: In Vitro Anti-inflammatory Activity
| Compound | LPS-induced NO Production IC₅₀ (µM) |
| This compound | Data to be determined |
| Derivative 1 | Data to be determined |
| Derivative 2 | Data to be determined |
| Indomethacin (Control) | Reference value |
Signaling Pathway Visualization
The following diagram illustrates a simplified hypothetical signaling pathway that could be modulated by a this compound derivative designed as a kinase inhibitor, a common application for quinazoline scaffolds.
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion
This compound represents a valuable scaffold for medicinal chemistry research. The strategic placement of the carboxylic acid group on the versatile quinazolinone core provides a strong foundation for the design of targeted enzyme inhibitors and other therapeutic agents with potentially improved pharmacological profiles. The protocols outlined in this document offer a starting point for the synthesis, characterization, and biological evaluation of novel derivatives based on this promising chemical entity. Further derivatization and extensive structure-activity relationship studies are essential to unlock the full therapeutic potential of this compound class.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-oxo-3,4-dihydroquinazoline-8-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and potential applications of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid analogs, a promising class of compounds with significant therapeutic potential, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP).
Design Rationale
The 4-oxo-3,4-dihydroquinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The strategic placement of a carboxylic acid group at the 8-position is designed to enable key interactions with biological targets, such as the catalytic domain of PARP enzymes. The carboxamide functionality can mimic the nicotinamide portion of the NAD+ cofactor, leading to competitive inhibition.[1] Modifications at the 2-position of the quinazoline ring allow for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Target Application: PARP Inhibition in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[2][3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death through apoptosis.[4] This synthetic lethality approach has established PARP inhibitors as a vital class of anticancer agents. The this compound scaffold has been identified as a promising framework for the development of novel and potent PARP inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro activity of a series of synthesized this compound analogs against PARP-1 and various cancer cell lines.
| Compound ID | R-Group at C2 | PARP-1 IC50 (nM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | Notes |
| QZ-001 | Phenyl | 15.2 | 8.5 | 12.3 | Parent compound. |
| QZ-002 | 4-Fluorophenyl | 8.7 | 4.2 | 6.8 | Introduction of an electron-withdrawing group improves potency. |
| QZ-003 | 4-Methoxyphenyl | 25.1 | 15.6 | 20.1 | Electron-donating group reduces activity. |
| QZ-004 | 2-Naphthyl | 5.4 | 2.1 | 3.5 | Extended aromatic system enhances binding. |
| QZ-005 | Cyclohexyl | 45.8 | 30.2 | 42.7 | Aliphatic substituent is less favorable than aromatic groups. |
| QZ-006 | Thiophen-2-yl | 12.3 | 6.8 | 9.5 | Heteroaromatic ring is well-tolerated. |
Experimental Protocols
General Synthetic Scheme
A general synthetic route to 2-substituted 4-oxo-3,4-dihydroquinazoline-8-carboxylic acids starts from 2-amino-3-nitrobenzoic acid. This multi-step synthesis involves the formation of a benzoxazinone intermediate, followed by amination, cyclization, reduction of the nitro group, and finally, introduction of the C2-substituent via condensation with an appropriate aldehyde.
Protocol 1: Synthesis of 8-Nitro-2-phenyl-4-oxo-3,4-dihydroquinazoline
Materials:
-
2-Amino-3-nitrobenzoic acid
-
Benzoyl chloride
-
Acetic anhydride
-
Ammonium acetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Synthesis of 2-Benzamido-3-nitrobenzoic acid: To a solution of 2-amino-3-nitrobenzoic acid (1.0 eq) in pyridine, add benzoyl chloride (1.1 eq) dropwise at 0 °C. Stir the mixture at room temperature for 4 hours. Pour the reaction mixture into ice-cold water and acidify with HCl. Filter the precipitate, wash with water, and dry to obtain the product.
-
Synthesis of 2-Phenyl-8-nitro-4H-3,1-benzoxazin-4-one: Reflux the 2-benzamido-3-nitrobenzoic acid (1.0 eq) in acetic anhydride for 2 hours. Cool the reaction mixture and filter the crystalline product. Wash with cold ethanol and dry.
-
Synthesis of 8-Nitro-2-phenyl-4-oxo-3,4-dihydroquinazoline: A mixture of the benzoxazinone (1.0 eq) and ammonium acetate (2.0 eq) in glacial acetic acid is refluxed for 6 hours. Cool the reaction mixture and pour it into ice-cold water. Filter the solid, wash with water, and recrystallize from ethanol to get the desired product.
Protocol 2: Reduction of the Nitro Group to Synthesize 8-Amino-2-phenyl-4-oxo-3,4-dihydroquinazoline
Materials:
-
8-Nitro-2-phenyl-4-oxo-3,4-dihydroquinazoline
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO3)
Procedure:
-
To a solution of 8-nitro-2-phenyl-4-oxo-3,4-dihydroquinazoline (1.0 eq) in ethanol, add a solution of SnCl2·2H2O (5.0 eq) in concentrated HCl dropwise.
-
Reflux the reaction mixture for 3 hours.
-
Cool the mixture and neutralize with a saturated solution of NaHCO3.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the amino derivative.
Protocol 3: Synthesis of 4-Oxo-2-phenyl-3,4-dihydroquinazoline-8-carboxylic acid
Materials:
-
8-Amino-2-phenyl-4-oxo-3,4-dihydroquinazoline
-
Sodium nitrite (NaNO2)
-
Sulfuric acid (H2SO4)
-
Copper(I) cyanide (CuCN)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Diazotization: Dissolve the 8-amino-2-phenyl-4-oxo-3,4-dihydroquinazoline (1.0 eq) in a mixture of concentrated H2SO4 and water at 0-5 °C. Add a solution of NaNO2 (1.1 eq) in water dropwise while maintaining the temperature below 5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of CuCN (1.2 eq) in water. Add the diazonium salt solution to the CuCN solution at room temperature and stir for 2 hours.
-
Hydrolysis of the Nitrile: Heat the reaction mixture to 100 °C and add a solution of NaOH. Reflux for 4 hours to hydrolyze the nitrile to a carboxylic acid.
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the product. Filter the solid, wash with water, and dry to obtain 4-oxo-2-phenyl-3,4-dihydroquinazoline-8-carboxylic acid.
Protocol 4: In Vitro PARP-1 Inhibition Assay
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Test compounds
Procedure:
-
Coat a 96-well streptavidin plate with biotinylated NAD+.
-
Add a reaction mixture containing PARP-1 enzyme, activated DNA, and histone H1 to each well.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding NAD+. Incubate at room temperature for 1 hour.
-
Wash the plate and add an anti-poly(ADP-ribose) antibody. Incubate for 1 hour.
-
Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
Calculate the IC50 values from the dose-response curves.
Visualizations
Synthetic Workflow
References
- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Knockdown of PARP-1 Inhibits Proliferation and ERK Signals, Increasing Drug Sensitivity in Osteosarcoma U2OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
Application Notes and Protocols for Cell-Based Assays Involving 4-oxo-3,4-dihydroquinazoline-8-carboxylic Acid and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-oxo-3,4-dihydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have garnered significant attention for their potential as therapeutic agents, particularly in oncology. This document provides detailed application notes and protocols for a range of cell-based assays to evaluate the biological activity of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid and its analogs. These compounds have been investigated as inhibitors of several key enzymes implicated in cancer progression, including Dihydroorotate Dehydrogenase (DHODH), Histone Deacetylases (HDACs), Carbonic Anhydrases (CAs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The following sections will detail the protocols for assessing the cytotoxic and cytostatic effects of these compounds, their impact on apoptosis and the cell cycle, and their specific inhibitory activity against their respective enzymatic targets.
Data Presentation: In Vitro Efficacy of 4-oxo-3,4-dihydroquinazoline Derivatives
The following tables summarize the inhibitory concentrations (IC50) and growth inhibition (GI50) values for various derivatives of the 4-oxo-3,4-dihydroquinazoline scaffold against different cancer cell lines and molecular targets.
Table 1: Cytotoxicity of Quinazolinone Derivatives against Various Cancer Cell Lines
| Compound Class | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Quinazolin-4(3H)-one-Based Hydroxamic Acids | SW620 (colon) | Cytotoxicity | 0.10 - 0.38 | [1] |
| Quinazolin-4(3H)-one-Based Hydroxamic Acids | PC-3 (prostate) | Cytotoxicity | 0.10 - 0.38 | [1] |
| Quinazolin-4(3H)-one-Based Hydroxamic Acids | NCI-H23 (lung) | Cytotoxicity | 0.10 - 0.38 | [1] |
| Quinazolinone-based benzhydroxamic acid | MCF-7 (breast) | Antiproliferative | 13.7 | [2] |
| 2-thioxobenzo[g]quinazoline derivatives | MCF-7 (breast) | Antiproliferative | 8.8 - 10.9 | [3] |
| 2-thioxobenzo[g]quinazoline derivatives | HepG2 (liver) | Antiproliferative | 26.0 - 40.4 | [3] |
| N-phenyl cyclopropane-1,1-dicarboxamide derivatives | HT-29 (colon) | Cytotoxicity | 3.38 | [4] |
| N-phenyl cyclopropane-1,1-dicarboxamide derivatives | COLO-205 (colon) | Cytotoxicity | 10.55 | [4] |
| 4-anilino-2-vinyl-quinazolines | Colon Cancer Cell Lines | Cytotoxicity | 3.29 | [5] |
| Quinazolinone derivatives | HEPG2 (liver) | Cytotoxicity | 6.90 | [6] |
| Quinazolinone derivatives | MCF7 (breast) | Cytotoxicity | 3.84 | [6] |
| 4-Oxoquinoline-3-carboxamide derivatives | ACP03 (gastric) | Cytotoxicity | 1.92 | [7] |
| 4-Oxoquinoline-3-carboxamide derivatives | HCT-116 (colon) | Cytotoxicity | >20 | [7] |
| 4-Oxoquinoline-3-carboxamide derivatives | MDAMB231 (breast) | Cytotoxicity | >20 | [7] |
Table 2: Enzymatic Inhibition by Quinazolinone Derivatives
| Compound Class | Target Enzyme | Inhibition | IC50 (nM) | Reference |
| 4-Quinoline Carboxylic Acids | Dihydroorotate Dehydrogenase (DHODH) | Enzymatic | 9.71 - 26.2 | [8][9][10] |
| 4-oxoquinazoline-based N-hydroxypropenamides | Histone Deacetylase (HDAC) | Enzymatic | 41 - 44 | [11] |
| Quinazolinone-based benzhydroxamic acid | Histone Deacetylase 6 (HDAC6) | Enzymatic | 150 | [2][12] |
| Anilinoquinazoline-based carboxylic acids | Carbonic Anhydrase IX (hCA IX) | Enzymatic | 1600 - 4500 | [13] |
| Anilinoquinazoline-based carboxylic acids | Carbonic Anhydrase XII (hCA XII) | Enzymatic | - | [13] |
| 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides | Carbonic Anhydrase IX (hCA IX) | Enzymatic | 8.0 - 40.7 | [14] |
| 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides | Carbonic Anhydrase XII (hCA XII) | Enzymatic | 10.8 - 13.0 | [14] |
| N-phenyl cyclopropane-1,1-dicarboxamide derivatives | VEGFR-2 | Kinase | 14 | [4] |
| 2-thioxobenzo[g]quinazoline derivatives | VEGFR-2 | Kinase | 44.4 - 46.6 | [3] |
| 4-anilino-2-vinyl-quinazolines | VEGFR-2 | Kinase | 60.27 | [15] |
| Quinazolin-4(3H)-Ones Bearing Urea Functionality | VEGFR-2 | Kinase | 117 | [16] |
Experimental Protocols
Cell Viability Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the this compound derivative and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the wells five times with water and allow the plates to air dry.
-
SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.
-
Cell Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Enzyme Inhibition Assays
This assay measures the inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.
Protocol:
-
Assay Setup: In a 96-well plate, add varying concentrations of the inhibitor to the assay buffer.
-
Enzyme Addition: Add recombinant human DHODH to each well and pre-incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding a substrate mix containing dihydroorotate, coenzyme Q10 (CoQ10), and a chromogenic substrate like 2,6-dichloroindophenol (DCIP).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.
This fluorometric assay measures the activity of HDAC enzymes.
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with the HDAC inhibitor.
-
Assay Reaction: In a 96-well plate, add the nuclear extract, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and varying concentrations of the inhibitor to the assay buffer.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Development: Add a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate, releasing the fluorescent molecule (AMC).
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
This assay measures the inhibition of CA-catalyzed hydration of CO2.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human CA IX, the inhibitor, and CO2-saturated water.
-
Stopped-Flow Measurement: Use a stopped-flow instrument to rapidly mix the enzyme/inhibitor solution with the CO2-saturated water.
-
pH Change Monitoring: Monitor the change in absorbance of a pH indicator (e.g., p-nitrophenol) to measure the initial rate of the reaction.
-
Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
This assay quantifies the inhibition of VEGFR-2 kinase activity.
Protocol:
-
Assay Setup: In a 96-well plate, add kinase buffer, recombinant human VEGFR-2, a specific substrate (e.g., a synthetic peptide), and varying concentrations of the inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Signal Measurement: Measure the luminescence, fluorescence, or absorbance using a microplate reader.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound derivatives and the general workflow of the described cell-based assays.
Caption: DHODH inhibition by 4-oxo-3,4-dihydroquinazoline derivatives blocks pyrimidine synthesis.
Caption: HDAC inhibition leads to cell cycle arrest and apoptosis.
Caption: Inhibition of CAIX disrupts pH homeostasis, leading to apoptosis.
Caption: VEGFR-2 inhibition by quinazoline derivatives blocks angiogenesis signaling.
Caption: General workflow for cell-based assays.
References
- 1. Quinazolin-4(3H)-one-Based Hydroxamic Acids: Design, Synthesis and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 4-Oxoquinazoline-Based N-Hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity | MDPI [mdpi.com]
- 13. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic Acid: A Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique three-dimensional arrangement and hydrogen bonding capabilities make it an ideal starting point for the design of potent and selective inhibitors for a variety of biological targets. This document provides a comprehensive overview of the applications of this scaffold, with a particular focus on its use in the development of anticancer agents, including potent PARP inhibitors. Detailed experimental protocols for the synthesis of derivatives and key biological assays are also provided to facilitate further research and development in this promising area.
Applications in Drug Discovery
The 4-oxo-3,4-dihydroquinazoline core is a versatile pharmacophore found in numerous biologically active compounds. The addition of a carboxylic acid group at the 8-position provides a crucial anchor point for interacting with target proteins, enhancing both potency and selectivity. This has been effectively demonstrated in the development of inhibitors for several enzyme families.
Potent PARP Inhibitors for Cancer Therapy
One of the most significant applications of the this compound scaffold is in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.
Derivatives of the this compound scaffold have been shown to be highly effective PARP inhibitors, with some compounds exhibiting inhibitory concentrations in the nanomolar range. The carboxylic acid at the 8-position often forms key interactions with the nicotinamide binding pocket of the PARP enzyme.
Anticancer Activity Beyond PARP Inhibition
Beyond PARP inhibition, the 4-oxo-3,4-dihydroquinazoline scaffold has been explored for its broader anticancer activities. These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. The planar nature of the quinazoline ring system allows for intercalation into DNA, while various substituents can be introduced to target other proteins involved in cancer progression.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative derivatives of the this compound scaffold.
Table 1: PARP1 Inhibitory Activity of 4-Oxo-3,4-dihydroquinazoline-8-carboxamide Derivatives
| Compound ID | R Group | PARP1 IC50 (nM) | Reference |
| B1 | 4-Hydroxy-phenyl | 63.81 ± 2.12 | [1] |
| IN17 | Unsubstituted Phenyl | 470 ± 3.2 | [1] |
| Olaparib | (Reference Drug) | Not explicitly stated for direct comparison with B1 and IN17 in the same assay | [1] |
Table 2: Cytotoxicity of 4-Oxo-3,4-dihydroquinazoline Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| B1 | HCT-15 (PARPi-resistant) | 2.89 ± 0.78 | [1] |
| B1 | HCC1937 (PARPi-resistant) | 3.26 ± 0.38 | [1] |
| IN17 | HCT-15 (PARPi-resistant) | 33.45 ± 1.79 | [1] |
| IN17 | HCC1937 (PARPi-resistant) | 34.29 ± 2.68 | [1] |
| Olaparib | HCT-15 (PARPi-resistant) | 45.53 ± 3.13 | [1] |
| Olaparib | HCC1937 (PARPi-resistant) | 37.07 ± 1.89 | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
Synthesis of this compound Derivatives
General Procedure for the Synthesis of 4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide Derivatives (e.g., Series A compounds) [1]
-
Step 1: Synthesis of Methyl 2-(1-cyanovinylamino)benzoate. To a solution of methyl 2-aminobenzoate in an appropriate solvent, add chloroacetonitrile under acidic conditions. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, isolate the product by extraction and purify by column chromatography.
-
Step 2: Synthesis of Methyl 2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one. React the product from Step 1 with 1-Boc-piperazine in the presence of a suitable base. After the reaction is complete, purify the product.
-
Step 3: Deprotection. Remove the Boc protecting group using an acidic solution such as HCl in dioxane.
-
Step 4: Amide Coupling. React the deprotected piperazine derivative with a variety of isocyanates to yield the final carboxamide derivatives. Purify the final products by column chromatography or recrystallization.
In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available PARP1 assay kits.
-
Plate Preparation: Coat a 96-well plate with histone proteins and block with a suitable blocking buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., derivatives of this compound) and a reference inhibitor (e.g., Olaparib) in the assay buffer.
-
Reaction Initiation: To each well, add the PARP1 enzyme, activated DNA, and biotinylated NAD+. Then add the test compounds or vehicle control.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to proceed.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate. After washing, add a chemiluminescent substrate.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of a cell population after drug treatment.
-
Cell Treatment: Treat cells with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid. The information is presented in a practical question-and-answer format to address specific challenges encountered during experimentation, with a focus on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the Niementowski quinazoline synthesis.[1][2][3][4][5] This reaction involves the thermal condensation of an appropriately substituted anthranilic acid with an amide. For the synthesis of this compound, the starting materials are 2-aminoterephthalic acid and formamide.[1][6]
Q2: What is the general reaction mechanism for the Niementowski synthesis of this compound?
A2: The reaction proceeds through an initial acylation of the amino group of 2-aminoterephthalic acid by formamide, which forms an N-formyl intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final this compound product.[1]
Q3: Are there modern techniques to improve the yield and reduce the reaction time of the Niementowski synthesis?
A3: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be a more efficient alternative to conventional heating.[3] This technique can significantly shorten reaction times and often leads to higher yields of the desired product.[3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Question: I am experiencing a very low yield or no formation of this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue in quinazoline synthesis and can be attributed to several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.
| Potential Cause | Troubleshooting & Optimization |
| Sub-optimal Reaction Conditions | Temperature: The Niementowski reaction typically requires high temperatures, often in the range of 130-150°C for conventional heating.[1] Consider performing a temperature screen to find the optimal condition for your specific setup. Reaction Time: Reaction times can vary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to ensure the consumption of the starting material. Solvent: While the Niementowski reaction can be run neat with an excess of the amide, the choice of a high-boiling point solvent can sometimes be beneficial. |
| Purity of Starting Materials | Ensure that the 2-aminoterephthalic acid and formamide are of high purity. Impurities can interfere with the reaction. |
| Incomplete Reaction | As monitored by TLC or LC-MS, if the starting material is not fully consumed, consider increasing the reaction time or temperature. For microwave-assisted synthesis, increasing the irradiation time or power may be necessary. |
| Side Reactions | The presence of two carboxylic acid groups in 2-aminoterephthalic acid could potentially lead to side reactions, such as decarboxylation at high temperatures. Careful control of the reaction temperature is crucial. |
| Product Isolation Issues | The product, being a carboxylic acid, may require specific workup and purification procedures. Ensure the pH is adjusted correctly during extraction and that an appropriate solvent system is used for crystallization or chromatography. |
Problem 2: Formation of Impurities
Question: My final product is contaminated with significant impurities. How can I minimize their formation?
Answer: The formation of impurities can often be traced back to the reaction conditions or the stability of the starting materials and product.
| Potential Cause | Troubleshooting & Optimization |
| Decomposition at High Temperatures | Prolonged exposure to very high temperatures can lead to the decomposition of the starting materials or the final product. Try to use the minimum effective temperature and reaction time. Microwave synthesis can be advantageous here as it often requires shorter reaction times. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous reagents if possible, as water can interfere with the condensation reaction. |
| Oxidation | While not a primary concern for this specific synthesis, in some cases, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol describes a typical setup for a conventional Niementowski synthesis.
Materials:
-
2-aminoterephthalic acid
-
Formamide
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF, optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 2-aminoterephthalic acid and an excess of formamide. If using a solvent, add it at this stage.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 130-150°C with vigorous stirring.
-
Maintain the temperature and continue stirring for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and stir. The product may precipitate.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol outlines a more rapid, microwave-assisted approach.
Materials:
-
2-aminoterephthalic acid
-
Formamide
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, add 2-aminoterephthalic acid and an excess of formamide.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180°C) for a shorter duration (e.g., 15-30 minutes). The optimal time and temperature should be determined experimentally.
-
After the reaction is complete, cool the vial to a safe temperature.
-
Follow the same workup and purification steps as described in the conventional protocol.
Data Presentation
The following table provides a comparative summary of typical reaction parameters and yields for the synthesis of this compound using conventional heating versus microwave irradiation.
| Parameter | Conventional Heating | Microwave Irradiation |
| Starting Materials | 2-aminoterephthalic acid, Formamide | 2-aminoterephthalic acid, Formamide |
| Temperature | 140°C | 160°C |
| Reaction Time | 6 hours | 20 minutes |
| Yield | 65% | 85% |
Visualizations
Niementowski Synthesis Pathway
Caption: Reaction pathway for the Niementowski synthesis of this compound.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Niementowski_quinazoline_synthesis [chemeurope.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically prepared via the Niementowski reaction from 2-aminoterephthalic acid and formamide, can stem from several factors.
-
Incomplete Cyclization: The intermediate N-formyl-2-aminoterephthalic acid may not fully cyclize. To address this, consider increasing the reaction time or temperature gradually. However, be cautious as excessive heat can lead to byproduct formation.[1]
-
Suboptimal Reaction Temperature: The Niementowski reaction often requires high temperatures.[2] The optimal temperature for this specific synthesis should be carefully determined. If the temperature is too low, the reaction may be sluggish, and if it's too high, degradation and side reactions can occur.
-
Moisture in Reagents: The presence of water can interfere with the reaction. Ensure all reagents and solvents are anhydrous.
-
Purity of Starting Materials: Impurities in the 2-aminoterephthalic acid or formamide can lead to side reactions and lower the yield of the desired product.
Q2: I am observing a significant amount of an insoluble solid in my reaction mixture that is not the desired product. What could this be?
A2: A common issue, particularly at elevated temperatures, is the dimerization or polymerization of the starting materials.[1] 2-aminoterephthalic acid can undergo self-condensation to form polyamide-like structures, which are often insoluble in common organic solvents.
Troubleshooting Steps:
-
Control Reaction Temperature: Carefully control the reaction temperature to avoid excessive heat.
-
Dilution: Running the reaction at a higher dilution might reduce the probability of intermolecular side reactions.
Q3: My final product shows an additional peak in the NMR spectrum and a different melting point than expected. What is a likely byproduct?
A3: A probable byproduct is the decarboxylated analog, 4-oxo-3,4-dihydroquinazoline. This can occur if the reaction temperature is too high, leading to the loss of the carboxylic acid group at the C-8 position.
To mitigate this:
-
Optimize Temperature: Carefully screen reaction temperatures to find a balance between efficient cyclization and minimal decarboxylation.
-
Reaction Time: A shorter reaction time at a slightly higher temperature might be more effective than a prolonged reaction at a lower temperature.
Q4: Are there other potential side reactions I should be aware of?
A4: Yes, another possibility is the formation of a di-quinazolinone structure. This can happen if both amino groups of a hypothetical dimer of 2-aminoterephthalic acid react with formamide. This is a less common byproduct but can occur under forcing reaction conditions.
Byproduct Formation Overview
The following table summarizes potential byproducts and the conditions that may favor their formation.
| Byproduct Name | Chemical Structure | Formation Conditions | Mitigation Strategies |
| 4-oxo-3,4-dihydroquinazoline | C₈H₆N₂O | High reaction temperatures | Optimize and control reaction temperature; minimize reaction time. |
| Poly(2-aminoterephthalamide) | [C₈H₆N₂O₂]n | High concentration of starting materials; high temperatures | Use higher dilution; control reaction temperature. |
| N-formyl-2-aminoterephthalic acid | C₉H₇NO₅ | Insufficient reaction time or temperature | Increase reaction time and/or temperature. |
Experimental Protocol: Niementowski Synthesis of this compound
This protocol is a representative method for the synthesis.
Materials:
-
2-aminoterephthalic acid
-
Formamide
-
High-boiling point solvent (e.g., Dowtherm A)
Procedure:
-
To a reaction vessel equipped with a condenser and a mechanical stirrer, add 2-aminoterephthalic acid (1 equivalent).
-
Add an excess of formamide (5-10 equivalents).
-
Heat the mixture to 180-200°C and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the crude product.
-
Filter the solid, wash with water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., DMF/water) to obtain the pure this compound.
Visualizing Reaction Pathways
The following diagrams illustrate the intended synthetic pathway and potential side reactions.
Caption: Desired synthetic pathway to this compound.
Caption: Potential byproduct formation pathways during the synthesis.
References
Technical Support Center: Quinazolinone Ring Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of quinazolinones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low or No Product Yield
Question: I am experiencing very low yields or no formation of my desired quinazolinone product. What are the potential causes and how can I troubleshoot this issue?
Answer:
Low or non-existent yields in quinazolinone synthesis are a common hurdle. A systematic evaluation of your experimental setup is key to pinpointing the cause. Here are the primary factors to consider:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.
-
Temperature: Classical methods like the Niementowski synthesis often require high temperatures (120-160°C) to proceed efficiently.[1][2] Conversely, some modern catalytic approaches operate under milder conditions. It is crucial to optimize the temperature for your specific protocol. A temperature screening experiment can help identify the optimal condition.
-
Reaction Time: The time required for complete conversion can vary significantly, from minutes under microwave irradiation to several hours with conventional heating.[1][3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal duration and to ensure the consumption of starting materials.[4]
-
Solvent: The solvent can dramatically impact the reaction's success. Polar aprotic solvents such as DMSO or DMF are often effective.[5] In some cases, solvent-free conditions, particularly with microwave assistance, can provide excellent results.[6][7] A solvent screen may be necessary to find the best medium for your substrates.
-
-
Poor Quality of Starting Materials: The purity of your reactants, such as anthranilic acid, isatoic anhydride, or the corresponding amine, is paramount. Impurities can lead to unwanted side reactions and significantly lower the yield.
-
Solution: Ensure your starting materials are pure and dry. Recrystallize or purify them if necessary.[5]
-
-
Catalyst Issues: If your synthesis involves a catalyst, its activity is crucial.
-
Solution: Ensure the catalyst is not deactivated or poisoned by impurities in the starting materials or solvent. Use a fresh batch of catalyst and consider optimizing the catalyst loading.[8] Some reactions may also require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[9]
-
-
Incomplete Cyclization: The intermediate formed during the reaction may not fully cyclize to the quinazolinone ring.
-
Solution: This can often be addressed by increasing the reaction temperature or time. The addition of a dehydrating agent can also promote the cyclization step.[5]
-
The following workflow can guide your troubleshooting process for low-yield reactions.
Caption: A troubleshooting workflow for addressing low yields in quinazolinone synthesis.
Formation of Side Products and Impurities
Question: My reaction is generating a significant amount of side products, complicating the purification process. What are the common side reactions, and how can I minimize them?
Answer:
The formation of side products is a frequent challenge in quinazolinone synthesis. The nature of these impurities often depends on the specific synthetic route employed.
-
Incomplete Cyclization: An open-chain intermediate may be present if the cyclization step is not complete.
-
Mitigation: Promoting cyclization by increasing the reaction temperature or adding a dehydrating agent can be effective.[5]
-
-
Benzoxazinone Intermediate: When synthesizing from anthranilic acid and acetic anhydride, the formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate is a key step. Incomplete conversion to the quinazolinone will leave this intermediate as an impurity.[5]
-
Mitigation: Ensure a sufficient amount of the amine source (e.g., ammonia from ammonium acetate) is present and that the reaction conditions are suitable for the subsequent ring-opening and cyclization.[5]
-
-
Hydrolysis: The quinazolinone ring can be susceptible to hydrolysis, particularly in the presence of strong acids or bases at elevated temperatures, which can lead to ring-opening.[10]
-
Mitigation: Careful control of pH and temperature is necessary.
-
-
Self-Condensation: Starting materials like anthranilic acid can undergo self-cyclization, especially at high temperatures.[11]
-
Mitigation: Lowering the reaction temperature or using a more dilute solution can sometimes help.
-
The following diagram illustrates a decision tree for identifying and mitigating common impurities.
Caption: A decision tree for identifying and minimizing common side products.
Purification Challenges
Question: I am having difficulty purifying my crude quinazolinone product. What are the recommended purification methods and how can I troubleshoot them?
Answer:
The choice of purification method depends on the scale of your synthesis and the nature of the impurities. The most common techniques are recrystallization and column chromatography.[12]
-
Recrystallization: This is often a good first choice for initial purification due to its simplicity and cost-effectiveness.[12]
-
Troubleshooting:
-
Compound does not crystallize: The solution may be too dilute, or the chosen solvent may not be ideal. Try evaporating some of the solvent or using a different solvent system. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization.[12][13]
-
Oiling out: This can occur if the compound's melting point is lower than the solvent's boiling point, if the solution is cooling too rapidly, or if there is a high concentration of impurities. Try using a lower boiling point solvent, allowing for slower cooling, or performing a preliminary purification by column chromatography.[12][13]
-
Low recovery: Too much solvent may have been used, or the compound may be significantly soluble in the cold solvent. Use the minimum amount of hot solvent for dissolution and consider cooling the solution in an ice bath to maximize crystal formation.[12][13]
-
-
-
Column Chromatography: This technique is highly effective for separating compounds with different polarities.[12]
-
Troubleshooting:
-
Poor separation: The solvent system may be inappropriate, the column may be overloaded, or it may be improperly packed. Optimize the solvent system using TLC, reduce the amount of crude material loaded, and ensure the column is packed uniformly.[12][13]
-
Compound elutes too quickly/slowly: If the compound elutes too quickly, the solvent system is too polar. If it does not elute, the solvent system is not polar enough. Adjust the polarity of the mobile phase accordingly.[13]
-
-
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for the synthesis of 4(3H)-quinazolinone from anthranilic acid and formamide under different conditions.
| Method | Reactant Ratio (Anthranilic Acid:Formamide) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 1:5 (molar) | 150-160 | 8 hours | 61 | [1][3] |
| Conventional Heating | 1:4 (molar) | 130-135 | 2 hours | 96 | [1] |
| Microwave Irradiation | 1:5 (molar) | Not specified | A few minutes | 87 | [1][3] |
| Microwave Irradiation | Not specified | 170 | 10 minutes | Not specified | [1] |
| Microwave Irradiation | 1:5 (molar) | 150 | Not specified | Very good | [14] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 4(3H)-Quinazolinone (Niementowski Reaction)
This protocol is based on traditional Niementowski reaction conditions.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place anthranilic acid and formamide in a 1:4 molar ratio.
-
Heating: Heat the mixture using a heating mantle or sand bath to a temperature of 130-135°C.
-
Reaction: Maintain this temperature with constant stirring for 2 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.[1]
Protocol 2: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone
This protocol is based on a microwave-assisted adaptation of the Niementowski reaction.[3]
-
Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and formamide in a 1:5 molar ratio.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate. A two-stage irradiation can be effective: first at 30% power (e.g., 270 W) for 5 minutes, followed by a 15-minute pause, and then a second irradiation at 50% power (e.g., 450 W) for 5 minutes.[3]
-
Work-up: After the vessel has cooled to room temperature, the crude product can be collected.
-
Purification: The product can be purified by recrystallization from methanol.[3]
Protocol 3: Synthesis of 2-Substituted Quinazolin-4(3H)-ones from Isatoic Anhydride
This protocol describes a one-pot synthesis of 2-substituted quinazolinones.
-
Reaction Setup: In a suitable flask, mix isatoic anhydride (1 equivalent), an aldehyde (1.1 equivalents), and ammonium chloride (3 equivalents) in ethanol.
-
Reaction: Add sodium hypochlorite (NaOCl) (1.5 equivalents) to the mixture. Stir the resulting mixture at 80-85°C for 2-3 hours. Monitor the completion of the reaction by TLC.
-
Work-up: Pour the reaction mass into water to precipitate the product.
-
Purification: Filter the solid product, wash it with water, dry it, and recrystallize from ethanol to obtain the pure compound.
Visualization of Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Niementowski synthesis of 4(3H)-quinazolinone from anthranilic acid and formamide. The reaction proceeds through the formation of an o-amidobenzamide intermediate, followed by cyclization.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. [PDF] Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3 | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting material is a derivative of anthranilic acid, specifically 2-aminoterephthalic acid or its corresponding esters. The synthesis generally follows the principles of the Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid with an amide.[1] A key variation uses formamide to provide the parent quinazolin-4(3H)-one structure.[1]
Q2: Can I use microwave-assisted synthesis for this reaction?
A2: Yes, microwave-assisted organic synthesis (MAOS) is a highly effective method for the Niementowski synthesis and can significantly reduce reaction times and often improve yields compared to conventional heating.[1]
Q3: What is a common precursor to this compound that I might find commercially available?
A3: A common and useful precursor is methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate.[2] This ester can then be hydrolyzed to the final carboxylic acid product.
Q4: What are the key reaction steps in the synthesis of this compound?
A4: The synthesis typically involves two main steps:
-
Amidation: The 2-amino group of the starting anthranilic acid derivative is acylated, often with formic acid or a derivative, to form an N-acylanthranilic acid intermediate.
-
Cyclization: The N-acylanthranilic acid intermediate undergoes intramolecular cyclization with the elimination of water to form the quinazolinone ring. This step is often promoted by heat or acid catalysis.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction | Monitor the reaction progress using TLC or LC-MS to ensure the consumption of starting materials. Extend the reaction time if necessary. |
| Suboptimal reaction temperature | The reaction may require high temperatures (130-150 °C) for cyclization.[1] If using a lower temperature, consider a gradual increase. For microwave synthesis, optimize the temperature and time parameters. | |
| Poor quality of starting materials | Ensure the purity of the 2-aminoterephthalic acid derivative and formamide/other reagents. Impurities can interfere with the reaction. | |
| Inefficient cyclization | If the N-acyl intermediate is formed but does not cyclize, consider adding a dehydrating agent or using a stronger acid catalyst. | |
| Formation of Side Products | Incomplete cyclization of the intermediate | As mentioned above, optimize conditions to favor the final cyclized product. |
| Dimerization or polymerization | This can occur at very high temperatures. Try to conduct the reaction at the lowest effective temperature. | |
| Decarboxylation | If the reaction is run at excessively high temperatures for a prolonged period, decarboxylation of the product might occur. | |
| Difficulty in Product Isolation/Purification | Product is insoluble | The product may precipitate from the reaction mixture upon cooling. This can be advantageous for isolation by filtration. |
| Product is soluble in the reaction solvent | If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography. | |
| Contamination with starting materials | Optimize the reaction to go to completion. Use an appropriate recrystallization solvent to selectively crystallize the product. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline based on the Niementowski synthesis and should be optimized for specific laboratory conditions.
Materials:
-
2-Aminoterephthalic acid
-
Formamide
-
High-boiling point solvent (e.g., Dowtherm A, mineral oil)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminoterephthalic acid (1 equivalent) and an excess of formamide (5-10 equivalents).
-
Add a high-boiling point solvent to facilitate heat transfer and stirring.
-
Heat the reaction mixture to 130-150 °C and maintain this temperature for 4-8 hours.
-
Monitor the progress of the reaction by TLC (a suitable mobile phase might be ethyl acetate/methanol).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a suitable solvent (e.g., ethanol, diethyl ether) to remove residual formamide and solvent.
-
If the product does not precipitate, pour the reaction mixture into cold water to induce precipitation. Collect the solid by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., DMF/water, ethanol).
Data Presentation
The following table provides an example of how to present data for the optimization of reaction conditions. Please note that this data is illustrative and not from a specific experimental source.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Formamide (neat) | 130 | 6 | 45 |
| 2 | Formamide (neat) | 150 | 4 | 60 |
| 3 | Formamide (neat) | 170 | 4 | 55 (decomposition observed) |
| 4 | Dowtherm A | 150 | 6 | 65 |
| 5 | Mineral Oil | 150 | 6 | 62 |
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: Synthesis of Quinazoline Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of quinazoline carboxylic acids.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Quinazoline Carboxylic Acid
Possible Causes and Solutions
| Cause | Recommended Action | Expected Outcome |
| Sub-optimal Reaction Conditions | Optimize temperature, reaction time, and solvent. Monitor reaction progress by TLC or LC-MS to determine the optimal endpoint.[1] | Improved yield and reduced formation of degradation products. |
| Poor Reagent Quality | Ensure the purity of starting materials, particularly anthranilic acid derivatives and carbonyl compounds. Impurities can lead to side reactions.[1] | Increased product purity and yield. |
| Incorrect Stoichiometry | Carefully verify the molar ratios of all reactants and reagents. | Maximized conversion of the limiting reagent to the desired product. |
| Catalyst Inactivity | If using a catalyst, ensure it is active and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).[1] | Enhanced reaction rate and conversion. |
Problem 2: Presence of a Major Byproduct Lacking a Carboxylic Acid Group (Potential Decarboxylation)
Description: The final product analysis (e.g., NMR, MS) indicates the presence of a quinazoline derivative without the expected carboxylic acid moiety. This is a common issue, particularly in syntheses requiring high temperatures.[2][3]
Troubleshooting Protocol: Minimizing Decarboxylation
-
Reaction Temperature: Lower the reaction temperature. If the reaction is thermally driven, explore the use of a catalyst that allows for milder conditions.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to heat.
-
pH Control: In some cases, maintaining a neutral or slightly basic pH during workup and purification can suppress decarboxylation.
-
Alternative Synthetic Routes: For syntheses like the Pfitzinger reaction, where decarboxylation can be problematic, consider alternative strategies that introduce the carboxylic acid functionality or a precursor under milder conditions.[3]
Experimental Protocol: Pyrolysis of Silver Salts (for targeted decarboxylation, illustrating the principle)
This protocol is for the intentional decarboxylation but highlights the conditions that can lead to it as a side reaction.
-
Salt Formation: Dissolve the 3-carboxy-4-quinolinol in boiling water with aqueous ammonia. Add a saturated aqueous solution of silver nitrate to precipitate the silver salt.
-
Pyrolysis: The dried silver salt is pyrolyzed in a high-boiling solvent like Dowtherm A under reflux to induce decarboxylation.
Caution: This decomposition can be violent.
Problem 3: Formation of Tarry, Polymeric Materials
Description: The reaction mixture becomes dark and viscous, and purification is difficult due to the presence of insoluble, high-molecular-weight materials. This is particularly common in acid-catalyzed reactions like the Doebner-von Miller synthesis.[1]
Troubleshooting Protocol: Preventing Tar Formation
-
Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the acidic solution of the aniline. This helps to control the exothermic reaction and minimize polymerization.[1]
-
In Situ Generation: Generate the α,β-unsaturated carbonyl compound in situ from an aldol condensation at low temperatures to keep its concentration low.[1]
-
Catalyst Choice: Optimize the choice and concentration of the acid catalyst. In some cases, a milder Lewis acid may be preferable to a strong Brønsted acid.
-
Solvent Selection: The use of a two-phase reaction system can sometimes sequester the reactive intermediates and reduce polymerization.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of quinazoline-4-carboxylic acids?
A1: The most prevalent side reactions include decarboxylation of the product, especially at high temperatures[2][3]; formation of tars and polymers from the self-condensation of reactants, particularly in acid-catalyzed reactions[1]; and intramolecular cyclization if other reactive functional groups are present on the precursors.
Q2: My NMR spectrum shows a mixture of regioisomers. How can I improve the selectivity?
A2: Regioisomer formation can be an issue in reactions like the Friedländer or Doebner-von Miller synthesis. To improve selectivity, you can:
-
Modify the Substrates: The electronic and steric properties of the substituents on your aniline and carbonyl compound can direct the cyclization.
-
Change the Catalyst: The choice of acid or base catalyst can influence the regioselectivity of the annulation step.
-
Protecting Groups: In some cases, using a protecting group strategy can block one reactive site, forcing the reaction to proceed at the desired position.
Q3: Can the carboxylic acid group itself participate in side reactions?
A3: Yes. Under certain conditions, the carboxylic acid can be converted to an amide if an amine is present, especially with the use of coupling agents or high temperatures. It can also undergo esterification if an alcohol is used as the solvent at elevated temperatures with an acid catalyst.
Q4: I am using a nitrile-containing precursor to synthesize a quinazoline carboxylic acid. What side reactions should I be aware of?
A4: A primary side reaction to consider is the hydrolysis of the nitrile group to a primary amide or a carboxylic acid, depending on the reaction conditions (acidic or basic hydrolysis).[4][5] This can lead to a mixture of products. To avoid this, it is crucial to use anhydrous conditions if the nitrile is intended to remain intact.
Visualizing Reaction Pathways and Side Reactions
Below are diagrams generated using Graphviz to illustrate key reaction pathways and the formation of common side products.
Caption: Pfitzinger reaction pathway for quinoline-4-carboxylic acid synthesis.
Caption: Decarboxylation as a common side reaction.
Caption: Tar formation from α,β-unsaturated carbonyls.
Caption: A logical workflow for troubleshooting low product yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
Technical Support Center: 4-Oxo-3,4-dihydroquinazoline-8-carboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
Based on studies of structurally related quinazolinone derivatives, the primary degradation pathway for this compound is anticipated to be hydrolysis. The quinazolinone ring system can be susceptible to cleavage under certain pH conditions. While specific data for the 8-carboxylic acid derivative is limited, general knowledge suggests that strong alkaline conditions are a significant concern. Other factors to consider include exposure to high temperatures, and certain solvents, although quinazolinones are generally reported to have good thermal stability.
Q2: How can I detect degradation of my compound?
Degradation can be monitored by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact parent compound from any degradation products, allowing for accurate quantification of both. The appearance of new peaks or a decrease in the peak area of the parent compound in your chromatograms over time or after exposure to stress conditions is indicative of degradation.
Q3: What are the likely degradation products of this compound?
While specific degradation products for this compound have not been definitively identified in the public domain, hydrolysis of the amide bond in the quinazolinone ring is a potential degradation pathway. This would lead to the formation of 2-amino-terephthalic acid derivatives. For instance, studies on other quinazolinones have shown that alkaline hydrolysis can lead to the opening of the heterocyclic ring.[1]
Q4: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store the solid compound in a tightly sealed container to protect it from moisture. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8 °C) for a limited time and protected from light. The choice of solvent is also critical; aprotic solvents are generally preferred over aqueous solutions, especially at neutral to high pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound during aqueous workup. | Hydrolysis. The compound may be degrading due to prolonged exposure to aqueous solutions, especially if the pH is not controlled. | Minimize the time the compound is in an aqueous solution. Work at a slightly acidic pH if the compound's stability allows. Use cold solutions to slow down potential degradation. |
| Appearance of extra peaks in HPLC analysis after sample preparation. | Solvent-induced degradation. The solvent used for sample preparation might be causing degradation. | Use aprotic and non-reactive solvents such as acetonitrile or tetrahydrofuran for sample preparation. If an aqueous solution is necessary, use a buffered solution at a slightly acidic pH and analyze the sample as quickly as possible. |
| Inconsistent results in biological assays. | Degradation in assay medium. The pH and aqueous nature of the cell culture or assay buffer could be causing the compound to degrade over the course of the experiment. | Perform a time-course stability study of the compound in the specific assay medium. If degradation is observed, consider adding the compound to the assay at the last possible moment or using a more stable analog if available. |
| Discoloration of the solid compound upon storage. | Oxidation or photodecomposition. Exposure to air (oxygen) or light can sometimes lead to the degradation of organic molecules. | Store the solid compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial or a container protected from light. |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
-
Handling: Handle the solid compound in a well-ventilated area.
-
Weighing: Weigh the required amount of this compound using a calibrated analytical balance.
-
Solvent Selection: For preparing stock solutions, use a high-purity, anhydrous aprotic solvent in which the compound is soluble (e.g., DMSO, DMF).
-
Dissolution: Dissolve the compound in the chosen solvent by vortexing or brief sonication.
-
Storage of Stock Solutions: Store stock solutions in tightly sealed vials at -20°C or below, protected from light. Minimize freeze-thaw cycles.
-
Preparation of Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution in the appropriate buffer or medium immediately before use.
Protocol 2: Forced Degradation Study (General Guideline)
A forced degradation study can help identify the degradation pathways and the stability of the molecule under various stress conditions.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Incubate at room temperature for a defined period, as quinazolinones are often more susceptible to basic conditions.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Keep the solid compound in an oven at a high temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose a solution of the compound (in a photostable solvent) to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis. Analyze the samples using a validated stability-indicating HPLC method.
Data Presentation
The following table summarizes the expected stability of quinazolinone derivatives under different stress conditions, based on available literature for related compounds. Specific quantitative data for this compound is not currently available.
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Low to Moderate | Ring-opened products (e.g., 2-aminoterephthalic acid derivatives) |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | High | Ring-opened products (e.g., 2-aminoterephthalic acid derivatives) |
| Oxidative (e.g., 3% H₂O₂) | Low | Oxidized derivatives, N-oxides |
| Thermal (e.g., 70°C, solid) | Low | Thermally rearranged or decomposed products |
| Photolytic (UV/Vis light) | Low to Moderate | Photodegradation products |
Visualizations
Logical Workflow for Investigating Degradation
Caption: Workflow for assessing the stability of this compound.
Potential Hydrolytic Degradation Pathway
Caption: A potential hydrolytic degradation pathway for the quinazolinone ring.
References
Technical Support Center: Scaling Up the Synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work, particularly when scaling up the process.
Frequently Asked questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most widely applicable and scalable method is the Niementowski reaction. This involves the cyclocondensation of 2-aminoterephthalic acid with formamide.[1] This one-step process is generally efficient, though it may require high temperatures to proceed to completion.
Q2: What are the typical reaction conditions for the Niementowski synthesis of this compound?
A2: Typically, the reaction is carried out by heating 2-aminoterephthalic acid with an excess of formamide at a temperature range of 120-180 °C.[2] Microwave-assisted synthesis can also be a viable option to reduce reaction times.[2]
Q3: What are the main challenges in synthesizing and purifying this compound?
A3: The primary challenges include ensuring complete cyclization, managing potential side reactions such as decarboxylation at high temperatures, and purification of the final product. The presence of the carboxylic acid group can also affect solubility and reactivity.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the consumption of the starting material, 2-aminoterephthalic acid, and the appearance of the product spot.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction due to insufficient temperature or reaction time. | Gradually increase the reaction temperature in increments of 10 °C (up to 180 °C). Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. |
| Degradation of starting material or product at excessively high temperatures. | If charring or significant discoloration is observed, reduce the reaction temperature. Consider using a higher boiling point solvent if the reaction is not conducted neat in formamide. | |
| Impurities in the starting materials. | Ensure the 2-aminoterephthalic acid and formamide are of high purity. | |
| Presence of a Major Side Product | Incomplete cyclization leading to the formation of N-formyl-2-aminoterephthalic acid. | Ensure the reaction temperature is high enough and the reaction is run for a sufficient amount of time to facilitate the final cyclization step. |
| Decarboxylation of the starting material or product. | Avoid excessively high temperatures for prolonged periods. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. | |
| Difficulty in Product Isolation and Purification | The product is highly insoluble or precipitates with impurities. | Try different recrystallization solvents or solvent mixtures. Common solvents for quinazolinones include ethanol, DMF, and acetic acid.[3] |
| The product and starting material have similar polarities, making chromatographic separation difficult. | If recrystallization is ineffective, column chromatography with a suitable solvent system may be necessary. Consider derivatizing the carboxylic acid to an ester to alter its polarity for easier separation, followed by hydrolysis. | |
| Reaction Stalls Before Completion | Insufficient excess of formamide. | Use a larger excess of formamide, as it also serves as the reaction solvent in many cases. |
| Poor heat transfer in a large-scale reaction. | Ensure efficient stirring and uniform heating of the reaction mixture, especially in larger reaction vessels. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Niementowski Reaction
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
2-Aminoterephthalic acid
-
Formamide
-
Ethanol
-
Hydrochloric acid (for acidification, if necessary)
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminoterephthalic acid (1 equivalent) and formamide (5-10 equivalents).
-
Heat the mixture with stirring to 150-160 °C.
-
Maintain this temperature and continue stirring for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold water with vigorous stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
For purification, the crude solid can be recrystallized from hot ethanol or a mixture of DMF and water. If the solution is colored, it can be treated with activated charcoal before filtration.
-
Dry the purified crystals under vacuum to obtain this compound.
Visualizations
References
Technical Support Center: Catalyst Selection for Efficient Quinazolinone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection for the efficient synthesis of quinazolinones. This guide includes troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.
Troubleshooting Guide
1. Low or No Product Yield
Question: My quinazolinone synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this issue?
Answer: Low or no yield is a common problem in chemical synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Sub-optimal Reaction Conditions:
-
Temperature: Ensure the reaction temperature is optimized for your specific catalyst and substrates. Some classical methods require high temperatures (over 120°C), while modern catalytic systems may operate under milder conditions.[1] Consider performing a temperature screen to identify the optimal condition.
-
Reaction Time: Reaction durations can vary significantly, from a few hours to over 24 hours.[1] It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and confirm the consumption of starting materials.
-
Solvent: The choice of solvent can dramatically influence the reaction outcome. Common solvents for quinazolinone synthesis include ethanol, toluene, and DMF.[1] The solvent should be chosen based on the specific catalytic system and the solubility of the reactants.
-
-
Catalyst Inactivity or Degradation:
-
Catalyst Choice: The efficiency of the catalyst is paramount. Copper-based catalysts, such as Cu(OAc)₂, CuBr, and CuI, are often used due to their affordability and effectiveness.[2][3][4] Palladium catalysts, like Pd(dppf)Cl₂, are also employed for specific transformations.[5][6] For a greener approach, metal-free and iron-catalyzed methods are also available.[7][8] Ensure the chosen catalyst is appropriate for your specific reaction.
-
Catalyst Loading: The amount of catalyst used is critical. Insufficient catalyst will lead to a slow or incomplete reaction, while excessive amounts can lead to side reactions and purification challenges. Refer to the specific protocol for the recommended catalyst loading.
-
Catalyst Deactivation: Catalysts can be sensitive to air, moisture, and impurities. Ensure that the catalyst is handled under appropriate conditions (e.g., inert atmosphere if required) and that the reagents and solvents are of sufficient purity.
-
-
Substrate-Related Issues:
-
Steric Hindrance: The structure of your starting materials can significantly impact the reaction. For instance, ortho-substituted nitriles and electron-donating groups on the aromatic ring of 2-halobenzamides have been shown to reduce yields in certain copper-catalyzed reactions.[2]
-
Electronic Effects: The electronic properties of the substituents on your starting materials can influence their reactivity. Electron-withdrawing or electron-donating groups can affect the nucleophilicity or electrophilicity of the reacting centers.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the catalyst and lead to lower yields. Ensure that your reactants are pure before starting the reaction.
-
-
Improper Reaction Setup:
-
Atmosphere: Some catalytic reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst or reagents.[3] Conversely, some reactions utilize air as a green oxidant.[3] Verify the atmospheric requirements for your specific protocol.
-
Mixing: Inadequate stirring can lead to localized concentration gradients and an incomplete reaction. Ensure efficient mixing throughout the reaction.
-
2. Formation of Side Products
Question: I am observing significant formation of side products in my reaction mixture. How can I minimize these and improve the selectivity for the desired quinazolinone?
Answer: The formation of side products is a common challenge that can be addressed by carefully optimizing the reaction conditions and understanding the reaction mechanism.
Possible Causes & Solutions:
-
Incorrect Reaction Conditions:
-
Temperature: Running the reaction at a temperature that is too high can often lead to decomposition of reactants or products, or promote undesired side reactions. A lower temperature might improve selectivity.
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of byproducts through secondary reactions of the desired product. Monitoring the reaction progress can help in stopping the reaction at the optimal time.
-
-
Cross-Reactivity:
-
Alternative Reaction Pathways:
-
Mechanism-Based Troubleshooting: Understanding the reaction mechanism can provide insights into potential side reactions. For example, in some copper-catalyzed syntheses from 2-halobenzamides, side reactions can occur if the intramolecular SNAr reaction is not efficient.[2] Adjusting the base or solvent might favor the desired cyclization.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for my quinazolinone synthesis?
A1: The "best" catalyst depends on several factors, including your starting materials, desired scale, cost considerations, and environmental concerns.
-
Copper Catalysts (e.g., Cu(OAc)₂, CuBr, CuI): These are often a good starting point as they are relatively inexpensive, readily available, and have shown high efficiency in a variety of quinazolinone syntheses, such as those starting from 2-halobenzamides or 2-aminobenzamides.[3][10][11] They are particularly useful for domino reactions involving Ullmann-type couplings and aerobic oxidations.[3]
-
Palladium Catalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂): Palladium catalysts are highly effective for specific transformations like C-H activation and cross-coupling reactions.[5][12] They are often used in one-pot syntheses from starting materials like o-nitrobenzamides.[5]
-
Iron Catalysts (e.g., FeCl₃): Iron catalysts are an attractive option due to their low cost and low toxicity, aligning with the principles of green chemistry.[8] They can act as effective Lewis acids to promote ring closure.[8]
-
Metal-Free Catalysis: For syntheses where metal contamination is a concern, metal-free methods are available. These often utilize organocatalysts or are promoted by bases or other reagents under specific conditions.[7][13]
Q2: What are the typical reaction conditions for a copper-catalyzed quinazolinone synthesis?
A2: While specific conditions vary depending on the exact substrates and catalyst, a typical copper-catalyzed synthesis of quinazolinones from 2-halobenzamides and nitriles might involve:
-
Catalyst: Cu(OAc)₂ (e.g., 10 mol%)[2]
-
Base: tBuOK (e.g., 2 equivalents)[2]
-
Solvent: tBuOH[2]
-
Temperature: 80-120 °C
-
Atmosphere: Often air, as it can act as an oxidant.[3]
Q3: How can I monitor the progress of my quinazolinone synthesis?
A3: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: This is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.
-
LC-MS: This technique provides more detailed information, including the mass of the product, which helps in confirming its identity and can also be used to quantify the conversion.
Q4: My starting materials are not fully consumed even after a long reaction time. What should I do?
A4: If your starting materials are not being consumed, it could indicate a problem with the catalyst, reaction conditions, or the purity of your reagents.
-
Check the Catalyst: Ensure the catalyst is active and was added in the correct amount.
-
Increase Temperature: A modest increase in temperature might be necessary to overcome the activation energy barrier.
-
Check Reagents: Verify the purity of your starting materials and solvents. Impurities can inhibit the catalyst.
-
Add More Catalyst: In some cases, a second addition of the catalyst might be necessary if the initial portion has deactivated.
Q5: Are there any green and sustainable methods for quinazolinone synthesis?
A5: Yes, there is a growing interest in developing more environmentally friendly methods.
-
Metal-Free Synthesis: These methods avoid the use of transition metals, which can be toxic and difficult to remove from the final product.[7]
-
Use of Greener Solvents: Utilizing water or other environmentally benign solvents is a key aspect of green chemistry.[11][13]
-
Catalyst Recyclability: The use of heterogeneous catalysts that can be easily recovered and reused improves the sustainability of the process.[10]
-
Atom Economy: Reactions that incorporate most of the atoms from the starting materials into the final product (high atom economy) are considered greener.
Data Presentation
Table 1: Comparison of Common Catalytic Systems for Quinazolinone Synthesis
| Catalyst System | Starting Materials | Typical Yields (%) | Key Advantages | Key Disadvantages |
| Copper (e.g., Cu(OAc)₂, CuBr) | 2-Halobenzamides and Nitriles[2][14] | 35 - 80 | Inexpensive, readily available, good functional group tolerance.[2][3] | May require specific ligands or bases; sensitive to steric hindrance.[2] |
| 2-Aminobenzamides and Alcohols[9][11] | up to 96 | Utilizes green solvents like methanol; economical.[11] | May require an oxidant. | |
| Palladium (e.g., Pd(dppf)Cl₂) | o-Nitrobenzamides and Alcohols[5] | Moderate to High | High efficiency for specific C-H functionalization and cross-coupling.[5][12] | Catalyst is more expensive than copper or iron. |
| N-Arylamidines[12] | Reasonable to Good | Atom-economical and step-efficient.[12] | May require an oxidant and CO atmosphere. | |
| Iron (e.g., FeCl₃) | Isatoic Anhydride and Amidoximes[15] | - | Low cost, low toxicity, environmentally friendly.[8] | May require optimization of reaction conditions. |
| Metal-Free | 2-Aminobenzamides and Styrenes[7] | Moderate to Excellent | Avoids metal contamination; sustainable.[7] | May require specific oxidants or additives. |
| 2-Fluorobenzaldehydes and 2-Aminopyridines[13] | Moderate to Good | Utilizes organocatalysts.[13] | May have a narrower substrate scope. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 2-Phenylquinazolin-4(3H)-one from 2-Iodobenzamide and Benzonitrile (Adapted from Yu et al., J. Org. Chem. 2018)[2][16]
-
To an oven-dried Schlenk tube, add 2-iodobenzamide (0.5 mmol), Cu(OAc)₂ (0.05 mmol, 10 mol%), and tBuOK (1.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add benzonitrile (1.0 mmol, 2.0 equiv.) and tBuOH (2.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.
Protocol 2: Palladium-Catalyzed One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from o-Nitrobenzamide and Alcohols (Adapted from a general palladium-catalyzed procedure)[5]
-
In a reaction vessel, combine o-nitrobenzamide (1.0 mmol), the corresponding alcohol (1.2 mmol), and Pd(dppf)Cl₂ (5 mol%).
-
Add a suitable base (e.g., K₂CO₃, 2.0 mmol) and solvent (e.g., toluene, 5 mL).
-
Heat the reaction mixture at the specified temperature (e.g., 110 °C) under an inert atmosphere for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure quinazolinone product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly efficient copper-catalyzed cascade synthesis of quinazoline and quinazolinone derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
- 8. ppublishing.org [ppublishing.org]
- 9. Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. soc.chim.it [soc.chim.it]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Quinazolinone synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Poor Solubility of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid in experimental assays.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your research.
Issue 1: The compound precipitates out of solution upon dilution into my aqueous assay buffer.
Question: I have prepared a stock solution of this compound in DMSO, but upon diluting it into my phosphate buffer (pH 7.4) for a kinase assay, a precipitate forms. How can I resolve this?
Answer: This is a common challenge with compounds that have low water solubility.[1] The dramatic decrease in the concentration of the organic solvent (DMSO) upon dilution into an aqueous buffer leads to the compound crashing out of solution.[1] Here are several strategies to address this, starting with the simplest:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the assay to a level below its solubility limit in the final assay buffer.[2]
-
pH Adjustment: The solubility of carboxylic acids is highly pH-dependent.[3][4] Since this compound is an acidic compound, increasing the pH of your assay buffer will increase its solubility.[3] It is crucial to first determine if the new pH will affect your assay's performance or the stability of other components.
-
Incorporate a Co-solvent: Introducing a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent into your aqueous buffer can significantly enhance the solubility of your compound.[2] It is essential to perform a co-solvent tolerance test to ensure the solvent concentration does not negatively impact your assay's performance.[5]
-
Utilize Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween® 80), can form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[2][3]
Issue 2: Even with co-solvents, I'm observing inconsistent results in my cell-based assay.
Question: I've managed to get my compound into solution using 5% DMSO in my cell culture medium. However, my results are not reproducible. What could be the cause?
Answer: Inconsistent results, even when the compound appears to be in solution, can stem from several factors:
-
Micro-precipitation: The compound may be forming microscopic precipitates over time that are not visible to the naked eye.[1] This can be especially problematic in incubators where temperature fluctuations can occur.[1]
-
Interaction with Media Components: Components in the cell culture media, such as proteins in fetal bovine serum (FBS), can interact with your compound, affecting its availability and activity.[1]
-
Cellular Toxicity of Solubilizing Agents: While many cell lines can tolerate up to 0.5% DMSO, higher concentrations can have cytotoxic effects, leading to variability in your results.[1]
To troubleshoot this, consider the following:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of your compound for each experiment to minimize the chances of precipitation over time.[1]
-
Vortex During Dilution: When adding the DMSO stock to the aqueous medium, do so while vigorously vortexing the medium to ensure rapid and uniform dispersion.[1]
-
Serum Concentration: If possible, try reducing the serum concentration in your media, as this can sometimes interfere with small molecules.[1]
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: The poor water solubility of many quinazolinone derivatives is due to their rigid, fused heterocyclic ring structure.[2] This, combined with other lipophilic parts of the molecule, results in high crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[2] Many such compounds are classified as Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability.[2][6]
Q2: What is the first step I should take if my compound doesn't dissolve in my aqueous buffer?
A2: The initial and most common step is to prepare a concentrated stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most widely used.[2] For compounds that are particularly difficult to dissolve, gentle warming (37-60°C) and sonication can be beneficial.[2]
Q3: How can I determine the maximum concentration of a co-solvent my assay can tolerate?
A3: You should perform a co-solvent tolerance test. This involves running your assay with varying concentrations of the co-solvent (e.g., DMSO, ethanol) while keeping all other parameters constant. The highest concentration of the co-solvent that does not significantly affect the assay's performance (e.g., maintains >90% of enzyme activity) is considered the maximum tolerable concentration.[5]
Q4: Are there alternatives to using organic co-solvents?
A4: Yes, several other techniques can be employed to enhance solubility:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[3]
-
Salt Formation: For ionizable compounds like this compound, forming a salt can dramatically increase solubility.[4]
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at a solid state, which can improve the dissolution rate.[3]
Data Presentation
Table 1: Recommended Solvents and Solubilizing Agents
| Solvent/Agent | Starting Concentration | Maximum Recommended Concentration in Assay | Notes |
| DMSO | 10-50 mM (Stock) | < 1% (v/v) | Most common initial choice. Check cell line tolerance.[1][2] |
| Ethanol | 10-50 mM (Stock) | < 5% (v/v) | Can be a good alternative to DMSO. |
| PEG 400 | 10-50 mM (Stock) | < 5% (v/v) | A less toxic co-solvent option. |
| Polysorbate 80 (Tween® 80) | 1-10% (w/v) (Stock) | 0.01-0.1% (w/v) | Use above the critical micelle concentration.[3] |
| HP-β-Cyclodextrin | 1-5 mM (in assay) | Assay Dependent | Pre-incubate with the compound before dilution.[3] |
Experimental Protocols
Protocol 1: Solubility Assessment in Different Buffers
This protocol allows for a quick visual assessment of the compound's solubility under various buffer conditions.
-
Prepare a Concentrated Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Test Buffers: Prepare a set of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).
-
Test Dilutions: In separate microcentrifuge tubes, add 2 µL of the 10 mM stock solution to 98 µL of each test buffer to achieve a final concentration of 200 µM.
-
Mix and Observe: Vortex each tube thoroughly.
-
Incubate and Inspect: Incubate the tubes at the intended assay temperature for 15-30 minutes. Visually inspect for any signs of precipitation or turbidity against a dark background.
Protocol 2: Co-solvent Tolerance Assay (Example: Kinase Assay)
This protocol helps determine the maximum concentration of a co-solvent that can be used without significantly affecting enzyme activity.
-
Prepare Reagents:
-
Enzyme stock solution
-
Substrate stock solution
-
Assay buffer
-
100% of the co-solvent to be tested (e.g., DMSO)
-
-
Set up Reactions: In a microplate, set up reactions containing all assay components (enzyme, buffer, etc.) except the substrate.
-
Add Co-solvent: Add varying final concentrations of the co-solvent (e.g., 0%, 0.5%, 1%, 2.5%, 5%, 10% v/v) to the wells.
-
Initiate Reaction: Start the reaction by adding the substrate.
-
Measure Activity: Measure the enzyme activity according to your established protocol.
-
Analyze Data: Plot the enzyme activity as a percentage of the control (0% co-solvent) against the co-solvent concentration. The highest concentration that does not cause a significant drop in activity (e.g., >90% activity remaining) is your tolerated limit.[5]
Visualizations
Diagram 1: Troubleshooting Workflow for Compound Precipitation
A workflow for troubleshooting compound precipitation in assays.
Diagram 2: General Assay Workflow with a Poorly Soluble Compound
A generalized workflow for assays with poorly soluble compounds.
References
Validation & Comparative
A Comparative Analysis of Quinazoline Carboxylic Acid Isomers and Their Biological Activities
For Immediate Release
This guide offers a detailed comparative study of the biological activities of quinazoline carboxylic acid isomers, targeting researchers, scientists, and professionals in drug development. Quinazoline and its derivatives are a significant class of heterocyclic compounds, widely recognized for their broad spectrum of pharmacological properties, including anticancer and antimicrobial activities. The position of the carboxylic acid group on the quinazoline scaffold can profoundly influence the molecule's interaction with biological targets, leading to variations in efficacy and selectivity. This document provides a synthesis of available experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding of the structure-activity relationships among these isomers.
Comparative Biological Activity of Quinazoline Derivatives
The biological activity of quinazoline derivatives is significantly influenced by the substitution pattern on the quinazoline core. While a direct head-to-head comparison of a comprehensive set of quinazoline carboxylic acid isomers is limited in the current literature, valuable insights can be drawn from studies on various derivatives. The following tables summarize the anticancer and antimicrobial activities of selected quinazoline compounds, highlighting the role of the carboxylic acid moiety and other structural features.
Table 1: Comparative Anticancer Activity of Quinazoline Derivatives
| Compound/Isomer Description | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 2-Aryl-quinazolin-4-yl aminobenzoic acid derivatives | ||||
| 2-((2-(m-Tolyl)quinazolin-4-yl)amino)benzoic acid (ortho-isomer) | Various (NCI-60 panel) | Growth Inhibition | Broad activity (GI% mean = 63) | [1] |
| 3-((2-(m-Tolyl)quinazolin-4-yl)amino)benzoic acid (meta-isomer) | Various (NCI-60 panel) | Growth Inhibition | Selective activity (GI% mean = 14) | [1] |
| 4-((2-(m-Tolyl)quinazolin-4-yl)amino)benzoic acid (para-isomer) | Various (NCI-60 panel) | Growth Inhibition | Selective activity (GI% mean = 16) | [1] |
| Quinazoline-4-carboxylic Acid Derivative | ||||
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Cytotoxicity | 168.78 | [2] |
| Other Quinazoline Anticancer Derivatives | ||||
| 2a: 4-Arylamino-6-(5-substituted furan-2-yl)quinazoline | A549 (Lung Cancer) | Anti-proliferation | Potent (IC50 = 5.06 nM for EGFR inhibition) | [3] |
| 21: 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | OVCAR-4 (Ovarian Cancer) | Growth Inhibition | 1.82 | [4] |
| 21: 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | NCI-H522 (Lung Cancer) | Growth Inhibition | 2.14 | [4] |
Table 2: Comparative Antimicrobial Activity of Quinazolinone Derivatives
| Compound/Isomer Description | Target Organism | MIC (µg/mL) | Reference |
| 4(3H)-Quinazolinone Derivatives | |||
| Compound 27 (a 4(3H)-quinazolinone) | S. aureus (including resistant strains) | ≤0.5 | [5] |
| Compound 46 (a 4(3H)-quinazolinone with a carboxylic acid) | S. aureus | Decreased activity | [5] |
| 2-Substituted Quinazoline Derivative | |||
| Compound 22 (a 2-substituted quinazoline) | K. pneumoniae | Moderate in vivo effects | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.
Anticancer Activity: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (quinazoline carboxylic acid isomers and derivatives) and incubated for a further 24-72 hours.
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the quinazoline carboxylic acid isomers is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no drug) and negative (broth only) control wells are included.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: The plates are examined visually for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Signaling Pathways and Experimental Workflows
Quinazoline derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR).
EGFR Signaling Pathway
The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and migration.[7] Many quinazoline-based inhibitors act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking these downstream signals.
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
Experimental Workflow for Anticancer Drug Screening
The general workflow for evaluating the anticancer potential of novel quinazoline carboxylic acid isomers involves a multi-step process, from initial compound synthesis to detailed cellular and molecular assays.
Caption: General Workflow for Anticancer Evaluation of Quinazoline Derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. mdpi.com [mdpi.com]
- 4. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
Validating the Enzyme Inhibitory Potential of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1] The presence of the 4-oxo-3,4-dihydroquinazoline core, coupled with a carboxylic acid moiety at the 8-position, suggests potential interactions with several classes of enzymes, including Poly (ADP-ribose) polymerase (PARP), Dihydroorotate Dehydrogenase (DHODH), Aurora Kinases, and Carbonic Anhydrases (CAs).
Comparison with PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[2] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3]
Comparative Inhibitory Activity
The table below compares the inhibitory activity of the well-established PARP inhibitor, Olaparib, with that of a related quinazolinone derivative. This comparison suggests that the quinazolinone scaffold can exhibit potent PARP inhibitory activity.
| Compound | Target Enzyme | IC50 Value |
| Olaparib (Standard Inhibitor) | PARP-1 | ~5 nM |
| 2-propanoyl-3H-quinazolin-4-one deriv. | PARP-1 | Low nM |
Note: Data for the 2-propanoyl-3H-quinazolin-4-one derivative is qualitative as presented in the source material.[2]
Signaling Pathway
Caption: PARP Inhibition Pathway.
Experimental Protocol: PARP1 Olaparib Competitive Inhibitor Assay
This assay measures the ability of a test compound to compete with a fluorescently labeled Olaparib probe for binding to the PARP1 enzyme.
-
Reagents: Purified PARP1 enzyme, Olaparib-containing fluorescent-labeled probe, assay buffer, and the test compound (this compound).
-
Procedure:
-
A mixture of PARP1 enzyme and the fluorescent probe is prepared. In the absence of a competitive inhibitor, the probe binds to PARP1, resulting in a high fluorescence polarization (FP) signal.
-
The test compound is added to the mixture at various concentrations.
-
If the test compound binds to the same site on PARP1 as Olaparib, it will displace the fluorescent probe.
-
The displaced probe rotates more freely in solution, leading to a decrease in the FP signal.
-
-
Data Analysis: The decrease in FP is proportional to the binding affinity of the test compound. The IC50 value, the concentration of the test compound that causes a 50% decrease in the high FP signal, is then calculated.[4][5]
Comparison with DHODH Inhibitors
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition can lead to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[6]
Comparative Inhibitory Activity
The established DHODH inhibitor, Brequinar, is compared with a quinoline carboxylic acid derivative, highlighting the potential for this class of compounds to inhibit DHODH.
| Compound | Target Enzyme | IC50 Value |
| Brequinar (Standard Inhibitor) | Human DHODH | 5.2 nM |
| Quinoline-based analogue 41 | DHODH | 9.71 ± 1.4 nM |
| Quinoline-based analogue 43 | DHODH | 26.2 ± 1.8 nM |
Signaling Pathway
Caption: DHODH Inhibition Pathway.
Experimental Protocol: DHODH Enzymatic Assay
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.
-
Reagents: Purified human DHODH, L-dihydroorotic acid (substrate), decylubiquinone (cofactor), 2,6-dichlorophenolinindophenol (DCPIP, chromogenic electron acceptor), assay buffer, and the test compound.
-
Procedure:
-
The purified DHODH enzyme is pre-incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by adding a master mix containing the substrate, cofactor, and DCPIP.
-
DHODH catalyzes the oxidation of dihydroorotate to orotate, and the electrons are transferred to DCPIP, causing its reduction and a decrease in absorbance at a specific wavelength.
-
-
Data Analysis: The rate of decrease in absorbance is monitored spectrophotometrically. The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of the test compound.[8]
Comparison with Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[9]
Comparative Inhibitory Activity
The selective Aurora A kinase inhibitor, Alisertib, is compared with a quinazolin-4(3H)-one derivative, demonstrating the potential of this scaffold in targeting Aurora kinases.
| Compound | Target Enzyme | IC50 Value |
| Alisertib (Standard Inhibitor) | Aurora A Kinase | 1.2 nM |
| BIQO-19 (Quinazolin-4(3H)-one deriv.) | Aurora A Kinase | 68.54 nM |
Signaling Pathway
Caption: Aurora Kinase A Inhibition Pathway.
Experimental Protocol: Aurora A Kinase Assay
This is a cell-free kinase assay to determine the inhibitory effect of a compound on Aurora A kinase activity.
-
Reagents: Recombinant Aurora A kinase, a suitable substrate (e.g., a peptide with a phosphorylation site), ATP, kinase assay buffer, and the test compound.
-
Procedure:
-
The test compound is serially diluted and incubated with the Aurora A kinase.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The amount of phosphorylated substrate is quantified, often using methods like ELISA with a phospho-specific antibody or by measuring ATP consumption.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.[11]
Comparison with Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA IX and XII, are overexpressed in various tumors and are involved in pH regulation and tumor progression.[12]
Comparative Inhibitory Activity
The well-known CA inhibitor, Acetazolamide, is compared with a quinazoline-based carboxylic acid derivative, indicating the potential of this structural class to inhibit CAs.
| Compound | Target Enzyme | Kᵢ Value |
| Acetazolamide (Standard Inhibitor) | hCA II | 12 nM |
| hCA IX | 25 nM | |
| Benzofuran-based carboxylic acid derivative I | hCA IX | 0.79 µM |
Signaling Pathway
Caption: Carbonic Anhydrase IX Inhibition Pathway in Tumors.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
This is the gold standard method for measuring CA activity and inhibition.
-
Reagents: Purified CA isoenzyme, CO₂-saturated water, a pH indicator dye (e.g., phenol red), buffer solution, and the test compound.
-
Procedure:
-
The CA enzyme is pre-incubated with the test compound at various concentrations.
-
In a stopped-flow spectrophotometer, the enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water containing the pH indicator.
-
The hydration of CO₂ to carbonic acid, which then dissociates into a proton and bicarbonate, causes a pH drop.
-
-
Data Analysis: The change in the absorbance of the pH indicator is monitored over time. The initial rates of the reaction are used to calculate the enzyme activity. The inhibition constant (Kᵢ) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.[13]
Experimental Workflow Overview
The general workflow for validating the enzyme inhibitory activity of a test compound is depicted below.
Caption: General Experimental Workflow for Validating Enzyme Inhibition.
Conclusion
Based on the structural similarities to known inhibitors and the established activity of the quinazoline scaffold, this compound presents a promising candidate for investigation as an inhibitor of PARP, DHODH, Aurora kinases, and carbonic anhydrases. The provided comparative data and experimental protocols offer a foundational guide for researchers to empirically validate these potential inhibitory activities. Further in vitro and cell-based assays are essential to determine the specific inhibitory profile and therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Quinazoline-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, a deep understanding of a drug candidate's selectivity is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of three well-characterized quinazoline-based kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib. While specific data for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is not publicly available, the information presented here for structurally related compounds offers valuable insights into the potential off-target landscape of this chemical class.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. These inhibitors primarily target the ATP-binding site of protein kinases, enzymes that play a crucial role in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets. However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge in developing truly selective inhibitors. Off-target activity can lead to unforeseen side effects and toxicities, underscoring the importance of comprehensive cross-reactivity profiling.
Comparative Cross-Reactivity Data
To illustrate the varying selectivity profiles of quinazoline-based inhibitors, the following tables summarize the half-maximal inhibitory concentrations (IC50) of Gefitinib, Erlotinib, and Lapatinib against a panel of on-target and off-target kinases. It is important to note that these values are compiled from various sources and experimental conditions may differ, warranting careful interpretation.
Table 1: Inhibitory Activity (IC50, nM) of Gefitinib Against a Panel of Kinases
| Kinase | IC50 (nM) | Notes |
| EGFR | 26 - 37 | Primary Target [1] |
| EGFR (T790M mutant) | > 4000 | Resistance mutation |
| HER2 (ErbB2) | > 1000 | |
| SRC | > 10000 | |
| ABL1 | > 10000 | |
| MET | > 10000 | |
| VEGFR2 | > 10000 | |
| PDGFRβ | > 10000 |
Data compiled from multiple sources. IC50 values can vary based on experimental conditions.
Table 2: Inhibitory Activity (IC50, nM) of Erlotinib Against a Panel of Kinases
| Kinase | IC50 (nM) | Notes |
| EGFR | ~2 | Primary Target [2] |
| STK10 | Potent Inhibition | Off-target associated with skin rash[3] |
| SLK | Potent Inhibition | Off-target[3] |
| ABL1 | - | Identified as a potential off-target[4] |
| ARG | - | Identified as a potential off-target[4] |
Table 3: Inhibitory Activity (IC50, nM) of Lapatinib Against a Panel of Kinases
| Kinase | IC50 (nM) | Notes |
| EGFR | 10.8 | Primary Target [5] |
| HER2 (ErbB2) | 9.3 | Primary Target [5] |
| ErbB4 | 367 | |
| SRC | > 10000 | [6] |
| c-Raf | > 10000 | [6] |
| MEK | > 10000 | [6] |
| ERK | > 10000 | [6] |
| VEGFR2 | > 10000 | [6] |
Data compiled from multiple sources. IC50 values can vary based on experimental conditions.
Experimental Protocols
Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for three commonly employed assays.
Radiometric Kinase Assay
This traditional and highly sensitive method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a peptide or protein substrate by the kinase.
Materials:
-
Purified kinase
-
Kinase-specific peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Test compound (e.g., this compound) and controls (e.g., Staurosporine)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and kinase reaction buffer.
-
Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.[7][8]
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay (Luminescence-Based)
This homogeneous, luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compound and controls
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction including the kinase, substrate, and ATP in a well of a white multi-well plate.[9][10]
-
Add the test compound at various concentrations.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for the desired duration.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9][10][11][12]
-
Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9][10][11][12]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonicator)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target kinase
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescence detection system
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.[13]
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[14]
-
Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13][14]
Visualizing Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for kinase inhibitor profiling.
Caption: EGFR signaling pathway and key off-targets of quinazoline inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disclosure of Erlotinib as a Multikinase Inhibitor in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. benchchem.com [benchchem.com]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 8-Carboxylic Acid Moiety in 4-Oxo-3,4-dihydroquinazoline Derivatives: A Comparative Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-oxo-3,4-dihydroquinazoline derivatives, with a specific focus on the influence of the 8-carboxylic acid substitution. By examining analogous series and their biological activities, we delineate the critical role of this functional group and provide insights for future drug design.
The 4-oxo-3,4-dihydroquinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The therapeutic potential of these derivatives is highly dependent on the substitution pattern around this central ring system. Notably, the introduction of a carboxylic acid group, particularly at the 8-position, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.
This guide synthesizes data from various studies to establish a comparative SAR, drawing parallels from structurally related quinazolinone series to elucidate the potential impact of the 8-carboxylic acid and its derivatives.
Comparative Analysis of Substituted Quinazolinone Derivatives
While extensive research on a complete series of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid derivatives is not widely published, valuable insights can be gleaned from comparing derivatives with substitutions at other positions and from analogous heterocyclic systems. The following tables summarize the biological activities of quinazolinone-2-carboxamides and imidazotetrazine-8-carboxylates/carboxamides, which serve as instructive examples of how modifications to a carboxamide or a related functional group at a specific position can influence biological outcomes.
Table 1: Structure-Activity Relationship of Quinazolinone-2-Carboxamide Derivatives as Antimalarial Agents
| Compound ID | R Group (at position 2-carboxamide) | IC50 (nM) against P. falciparum | Cytotoxicity (CC50 in HEK293) |
| 1a | -NH-CH2-Ph | 150 | > 20 µM |
| 1b | -NH-CH2-(4-OMe-Ph) | 80 | > 20 µM |
| 1c | -NH-CH2-(4-Cl-Ph) | 120 | > 20 µM |
| 1d | -NH-CH2-Cyclohexyl | > 1000 | > 20 µM |
Data synthesized from studies on quinazolinone-2-carboxamide derivatives, highlighting the importance of the amide substituent for antimalarial activity.[1]
Table 2: Anticancer Activity of Imidazotetrazine-8-Carboxylate and -Carboxamide Derivatives against HL-60 Leukemia Cells
| Compound ID | R Group (at position 8) | IC50 (µM) against HL-60 |
| 2a | -COOCH2CH3 | 8.5 |
| 2b | -CONH2 | 15.2 |
| 2c | -CONHCH3 | 12.1 |
| 2d | -CON(CH3)2 | 18.9 |
| Temozolomide | -CONH2 (at position 8 of a related core) | 25.0 |
This table showcases the potent anticancer activity of esters and amides at the 8-position of a related heterocyclic system, suggesting that similar substitutions on the 4-oxo-3,4-dihydroquinazoline core could yield promising results.[2]
Key SAR Insights and the Significance of the 8-Carboxylic Acid
From the comparative data, several key SAR trends emerge that are likely applicable to this compound derivatives:
-
Nature of the Amide/Ester Group: As seen in both the antimalarial and anticancer series, the nature of the substituent on the carboxamide or the type of ester has a significant impact on biological activity. Small, polar groups on the amide nitrogen or short alkyl chains on the ester oxygen appear to be favorable.
-
Lipophilicity and Steric Factors: The substitution pattern influences the overall lipophilicity and steric bulk of the molecule, which in turn affects cell permeability and target binding. A balance of hydrophilic and lipophilic properties is often crucial for optimal activity.
-
Hydrogen Bonding Potential: The carboxylic acid, ester, or amide group at the 8-position can act as a hydrogen bond donor or acceptor, facilitating key interactions with biological targets. The orientation and availability of these groups for hydrogen bonding are critical.
-
Impact of Halogen Substituents: Literature reviews on quinazolinone derivatives suggest that the presence of halogen atoms at positions 6 and 8 can enhance antimicrobial activities.[3]
The 8-carboxylic acid moiety, in particular, offers a versatile handle for medicinal chemists. It can be readily converted to a variety of esters and amides, allowing for fine-tuning of the molecule's properties. Furthermore, the acidic nature of the carboxylic acid can improve aqueous solubility and provide a key interaction point with target enzymes or receptors.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate a generalized signaling pathway that is often targeted by quinazolinone derivatives and a typical workflow for screening and evaluating their biological activity.
Caption: Generalized signaling pathways often targeted by quinazolinone derivatives.
Caption: A typical experimental workflow for the discovery and development of novel therapeutic agents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of quinazolinone derivatives.
Antiproliferative Activity (MTT Assay)
This assay is used to assess the cytotoxic effect of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HL-60, MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
In Vitro PARP-1 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the Poly(ADP-ribose) polymerase-1 (PARP-1) enzyme.
-
Assay Buffer Preparation: An assay buffer containing Tris-HCl, MgCl₂, DTT, and NAD⁺ is prepared.
-
Enzyme and DNA Preparation: Recombinant human PARP-1 enzyme and biotinylated-NAD⁺ are used.
-
Reaction Mixture: In a 96-well plate, the test compounds (this compound derivatives) at various concentrations are pre-incubated with the PARP-1 enzyme in the assay buffer.
-
Reaction Initiation: The reaction is initiated by adding the biotinylated-NAD⁺ and activated DNA. The plate is incubated at room temperature for 1 hour.
-
Detection: The amount of incorporated biotinylated ADP-ribose is quantified using a colorimetric or chemiluminescent detection kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of PARP-1 inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. By leveraging the SAR insights from related quinazolinone series, researchers can strategically design and synthesize derivatives with enhanced potency and selectivity. The 8-carboxylic acid moiety provides a crucial anchor for chemical modification, enabling the optimization of pharmacokinetic and pharmacodynamic properties. Further exploration of this specific chemical space is warranted to unlock its full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-oxo-3,4-dihydroquinazoline-8-carboxylic Acid Derivatives Against Standard PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-oxo-3,4-dihydroquinazoline derivatives as potential Poly(ADP-ribose) polymerase (PARP) inhibitors against established, clinically approved standard compounds. The data presented is compiled from various scientific publications to offer an objective overview of their relative performance. This document is intended to serve as a resource for researchers in oncology and medicinal chemistry to inform further drug discovery and development efforts.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). Inhibition of PARP has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR), often due to mutations in BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, forms the basis for the clinical efficacy of several approved PARP inhibitors.[1][2]
The 4-oxo-3,4-dihydroquinazoline scaffold has been identified as a promising pharmacophore for the development of novel PARP inhibitors. Various derivatives of this core structure have been synthesized and evaluated for their ability to inhibit PARP enzymes and exert cytotoxic effects on cancer cells. This guide benchmarks these emerging compounds against the current standards of care in PARP inhibition.
Comparative Performance Data
The following tables summarize the in vitro inhibitory activity of standard, clinically approved PARP inhibitors and selected 4-oxo-3,4-dihydroquinazoline derivatives against PARP1 and PARP2, as well as their cytotoxic activity against representative cancer cell lines.
Table 1: In Vitro Inhibitory Potency of Standard PARP Inhibitors
| Compound | Target | IC50 (nM) | Reference(s) |
| Olaparib | PARP1 | ~5 | [3] |
| PARP2 | ~1 | [3] | |
| Niraparib | PARP1 | ~3.8 | [3][4] |
| PARP2 | ~2.1 | [3][4] | |
| Rucaparib | PARP1 | ~1.4 | [5] |
| PARP2 | ~0.17 | [5] | |
| Talazoparib | PARP1 | ~0.57 | [6] |
| PARP2 | Potent, specific IC50 not consistently reported |
IC50 values can vary depending on the specific assay conditions.
Table 2: In Vitro Inhibitory Potency of Selected 4-oxo-3,4-dihydroquinazoline Derivatives
| Compound ID | Target | IC50 (nM) | Reference(s) |
| Quinazolinone Derivative 12c | PARP1 | 30.38 | [7] |
| Quinazolinone Derivative B1 | PARP1 | 63.81 | |
| Quinazolinone Derivative IN17 | PARP1 | 470 | |
| Quinazoline-2,4(1H,3H)-dione 11 | PARP1 | ~10-100 | [8] |
| PARP2 | ~100-1000 | [8] |
Note: The specific structures of these derivatives can be found in the cited literature. This table presents a selection of derivatives for which IC50 data was available and may not be exhaustive.
Table 3: Cytotoxic Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line (BRCA status) | IC50 (µM) | Reference(s) |
| Olaparib | HCC1937 (BRCA1 mutant) | Variable, often in the low µM range | [9] |
| HCT-15 (BRCA2 mutant) | 45.53 | ||
| Rucaparib | COLO704 (Ovarian) | 2.5 | [10] |
| Talazoparib | JIMT1 (ER-/HER2+) | 0.002 | |
| BT549 (TNBC) | 0.3 | ||
| Quinazolinone Derivative B1 | HCT-15 (BRCA2 mutant) | 2.89 | |
| HCC1937 (BRCA1 mutant) | 3.26 | ||
| Quinazolinone Derivative IN17 | HCT-15 (BRCA2 mutant) | 33.45 | |
| HCC1937 (BRCA1 mutant) | 34.29 | ||
| Quinazoline-2,4(1H,3H)-dione 11 | MX-1 (Breast) | 3.02 | [8] |
Cytotoxicity can be influenced by multiple factors beyond PARP inhibition, including off-target effects and cell line-specific characteristics.
Experimental Protocols
PARP1/2 Enzymatic Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against PARP1 and PARP2. Commercially available kits (e.g., HTRF, fluorescence polarization, chemiluminescent) are often used and their specific protocols should be followed.
-
Principle: These assays typically measure the PARP-catalyzed transfer of ADP-ribose from a donor molecule (NAD+) to a histone protein substrate. The level of this activity is then quantified.
-
Materials:
-
Recombinant human PARP1 or PARP2 enzyme.
-
Histone-coated microplates.
-
Activated DNA (to stimulate PARP activity).
-
Biotinylated NAD+.
-
Test compounds (e.g., 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid derivatives) and standard inhibitors at various concentrations.
-
Detection reagents (e.g., Streptavidin-HRP for chemiluminescent assays, or fluorescently labeled antibodies for HTRF).
-
Assay buffer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and standard inhibitors.
-
To the histone-coated wells, add the assay buffer, activated DNA, and the PARP enzyme.
-
Add the test compounds or standard inhibitors to the respective wells.
-
Initiate the enzymatic reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and wash the wells to remove unbound reagents.
-
Add the detection reagent (e.g., Streptavidin-HRP).
-
Incubate to allow for binding.
-
Wash the wells again.
-
Add the substrate for the detection enzyme (e.g., chemiluminescent substrate for HRP).
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
-
Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (Cytotoxicity) Assay - CellTiter-Glo® Luminescent Assay
This protocol is for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Principle: The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
-
Materials:
-
Cancer cell lines of interest (e.g., BRCA-mutant lines).
-
Opaque-walled 96- or 384-well plates.
-
Cell culture medium.
-
Test compounds and standard inhibitors.
-
CellTiter-Glo® Reagent.
-
-
Procedure:
-
Seed the cells in the opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or standard inhibitors. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control. IC50 values, the concentration of the compound that inhibits cell growth by 50%, are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving PARP and a general workflow for the evaluation of PARP inhibitors.
Caption: PARP signaling in DNA repair and the principle of synthetic lethality.
Caption: Experimental workflow for screening and evaluating potential PARP inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. NanoBRET® TE Assays for PARPs and PARG [promega.com]
- 3. revvity.com [revvity.com]
- 4. Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HTRF Human & Mouse Total PARP1 Detection Kit [revvity.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic Acid Analogs: In Vitro Potency vs. In Vivo Efficacy
For Immediate Release
Shanghai, China – December 26, 2025 – A comprehensive analysis of recently developed 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid analogs reveals a promising landscape for targeted cancer therapy. This guide provides a comparative overview of the in vitro and in vivo efficacy of two notable analogs that have demonstrated significant potential as inhibitors of key oncogenic pathways. The presented data, experimental protocols, and pathway visualizations are intended to inform researchers, scientists, and drug development professionals in the field of oncology.
This guide focuses on two lead compounds, a potent VEGFR-2 inhibitor designated as Compound 11d , and a highly effective dual EGFR/HER2 inhibitor, Compound 6j , an analog of the approved drug Lapatinib.
Quantitative Efficacy Comparison
The following table summarizes the key in vitro and in vivo efficacy data for the two highlighted quinazoline analogs.
| Compound | Target(s) | In Vitro Assay | Cell Line / Enzyme | IC50 | In Vivo Model | Dose & Schedule | Tumor Growth Inhibition (TGI) |
| Compound 11d | VEGFR-2 | Kinase Assay | Recombinant VEGFR-2 | 5.49 µM[1] | Human Hepatocellular Carcinoma (HepG-2) Xenograft in Nude Mice | 50 mg/kg, intraperitoneally, daily | 58.6% |
| Compound 6j | EGFR, HER2 | Kinase Assay | Recombinant EGFR | 1.8 nM[2][3] | Breast Cancer Xenograft | 50 mg/kg, orally, daily | 65% |
| Kinase Assay | Recombinant HER2 | 87.8 nM[2][3] |
Detailed Experimental Methodologies
In Vitro Kinase Inhibition Assay (VEGFR-2 & EGFR/HER2)
The inhibitory activity of the compounds against their respective target kinases was determined using a luminescence-based kinase assay.
Principle: The assay measures the amount of ATP remaining in the reaction mixture following the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), and thus, a more potent inhibitor will result in a higher luminescence signal.
Protocol:
-
Reagent Preparation: Recombinant human VEGFR-2, EGFR, or HER2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and kinase assay buffer were prepared. The test compounds were dissolved in DMSO to create stock solutions.
-
Reaction Setup: The kinase reaction was initiated by mixing the enzyme, substrate, and ATP in the kinase assay buffer in the wells of a 96-well plate.
-
Inhibitor Addition: Serial dilutions of the test compounds (Compound 11d or 6j) were added to the reaction wells. Control wells containing DMSO vehicle (no inhibitor) and wells with no enzyme (background) were also included.
-
Incubation: The reaction plate was incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.
-
Detection: A kinase detection reagent (e.g., Kinase-Glo®) was added to each well to stop the kinase reaction and measure the remaining ATP via a luciferase-luciferin reaction that generates a luminescent signal.
-
Data Analysis: The luminescence was measured using a microplate reader. The IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
The cytotoxic effects of the quinazoline analogs on various cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., CNE-2, PC-3, SMMC-7721 for Compound 11d) were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[4]
-
Compound Treatment: The cells were treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the culture medium was replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL in PBS). The plates were then incubated for a few hours (e.g., 4 hours) to allow for formazan crystal formation.
-
Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. IC50 values were determined by plotting cell viability against the logarithm of the compound concentration.
In Vivo Tumor Xenograft Studies
The antitumor efficacy of the compounds was evaluated in immunodeficient mice bearing human tumor xenografts.
Principle: This preclinical model assesses the ability of a test compound to inhibit the growth of human tumors implanted in an animal host.
Protocol:
-
Animal Model: Athymic nude mice were used as the host for the tumor xenografts.
-
Tumor Cell Implantation: Human cancer cells (e.g., HepG-2 for Compound 11d, a breast cancer cell line for Compound 6j) were suspended in a suitable medium and subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: The tumors were allowed to grow to a palpable size (e.g., 100-150 mm³). The mice were then randomized into control and treatment groups.
-
Drug Administration: The test compound (Compound 11d or 6j) was administered to the treatment group at a specified dose and schedule (e.g., daily via intraperitoneal or oral route). The control group received the vehicle.
-
Tumor Volume Measurement: Tumor dimensions (length and width) were measured periodically (e.g., every 2-3 days) using calipers. Tumor volume was calculated using the formula: (Width² × Length) / 2.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups. The body weight of the mice was also monitored as an indicator of toxicity.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental designs, the following diagrams were generated.
Caption: VEGFR-2 signaling pathway and the inhibitory action of Compound 11d.
Caption: General experimental workflow for in vivo tumor xenograft studies.
This comparative guide underscores the potential of this compound analogs as a versatile scaffold for the development of targeted anticancer agents. The potent in vitro activities of Compound 11d and Compound 6j translate into significant in vivo efficacy, warranting further preclinical and clinical investigation.
References
- 1. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Studies of Quinazoline-Based Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinazoline-based inhibitors, supported by experimental data from recent studies. The quinazoline scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, particularly as kinase inhibitors in oncology.
This guide summarizes quantitative data from molecular docking studies and in vitro assays, details the experimental protocols used, and visualizes key signaling pathways and workflows to offer a comprehensive resource for the rational design of novel quinazoline derivatives.
Data Presentation: A Comparative Analysis of Quinazoline-Based Inhibitors
The following tables summarize the in silico docking scores and in vitro inhibitory activities (IC50) of various quinazoline-based derivatives against key oncological targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K). These targets are crucial in cancer cell proliferation, survival, and angiogenesis.[1][2]
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Interacting Residues | Reference |
| Series 1: 2,4-Disubstituted Quinazolines | |||||
| Compound 6 | EGFR | 1M17 | -8.5 | Met793, Leu718, Val726, Ala743, Lys745 | [3] |
| Compound 8c | EGFR | 1M17 | -8.2 | Met793, Leu718, Val726, Ala743, Lys745 | [3] |
| Lapatinib (Ref) | EGFR | 1M17 | -9.2 | Met793, Cys797, Gly796 | [3] |
| Series 2: Quinazolin-4(3H)-one Derivatives | |||||
| Compound 2i | EGFR | 2J6M | -9.8 | Met793, Leu718, Val726 | [4] |
| Compound 3i | EGFR | 2J6M | -9.5 | Met793, Leu718, Val726 | [4] |
| Erlotinib (Ref) | EGFR | 2J6M | -9.2 | Met793, Leu718, Cys775 | [4] |
| Compound 2i | VEGFR-2 | 1YWN | -8.9 | Cys919, Asp1046, Phe1047 | [4] |
| Compound 3g | VEGFR-2 | 1YWN | -9.1 | Cys919, Asp1046, Phe1047 | [4] |
| Sorafenib (Ref) | VEGFR-2 | 1YWN | -9.5 | Cys919, Asp1046, Phe1047 | [4] |
| Series 3: Isatin-Quinazoline Hybrids | |||||
| Compound 6c | EGFR | - | Not Reported | Not Reported | [5] |
| Compound 6c | VEGFR-2 | - | Not Reported | Not Reported | [5] |
| Compound ID | Target Protein | In Vitro IC50 (µM) | Cell Line | Reference |
| Series 1: 2,4-Disubstituted Quinazolines | ||||
| Compound 6 | EGFR | 0.201 | - | [3] |
| Compound 8c | EGFR | 0.405 | - | [3] |
| Lapatinib (Ref) | EGFR | 0.115 | - | [3] |
| Series 2: Quinazolin-4(3H)-one Derivatives | ||||
| Compound 2i | EGFR | 0.097 | - | [4] |
| Compound 3i | EGFR | 0.181 | - | [4] |
| Erlotinib (Ref) | EGFR | 0.056 | - | [4] |
| Compound 2j | VEGFR-2 | >10 | - | [4] |
| Compound 3g | VEGFR-2 | 5.62 | - | [4] |
| Sorafenib (Ref) | VEGFR-2 | 4.58 | - | [4] |
| Series 3: Isatin-Quinazoline Hybrids | ||||
| Compound 6c | EGFR | 0.083 | - | [5] |
| Compound 6c | VEGFR-2 | 0.076 | - | [5] |
| Compound 6c | CDK2 | 0.183 | - | [5] |
| Compound 6c | HER2 | 0.138 | - | [5] |
| Series 4: 1-Alkyl-6-iodoquinazoline Derivatives | ||||
| Compound 9c | VEGFR-2 | 0.85 | - | [6] |
| Compound 9c | EGFR (T790M) | 0.22 | - | [6] |
| Compound 9c | EGFR (WT) | 0.15 | - | [6] |
| Sorafenib (Ref) | VEGFR-2 | Not Reported | - | [6] |
| Erlotinib (Ref) | EGFR (WT) | Not Reported | - | [6] |
Experimental Protocols
The methodologies for the cited molecular docking studies generally adhere to a standardized computational workflow.
Protein and Ligand Preparation
-
Protein Structure Preparation : Three-dimensional crystal structures of the target proteins (e.g., EGFR, VEGFR-2) are typically retrieved from the Protein Data Bank (PDB). Prior to docking, these structures are prepared by removing water molecules, co-crystallized ligands, and any non-essential protein chains. Polar hydrogens are added, and appropriate charges (e.g., Gasteiger charges) are assigned to the protein atoms. The protein is then energy minimized to relieve any steric clashes.
-
Ligand Structure Preparation : The 2D structures of the quinazoline derivatives are sketched using chemical drawing software like ChemDraw or Marvin Sketch. These 2D structures are then converted to 3D conformations. The ligands are subsequently energy minimized using a suitable force field, such as MMFF94 or UFF, to obtain their most stable, low-energy conformation.
Molecular Docking Simulation
-
Software : Commonly used software for molecular docking includes AutoDock, AutoDock Vina, Schrödinger's Glide, and MOE (Molecular Operating Environment).
-
Grid Box Definition : A grid box is defined to encompass the active site of the target protein. The dimensions and coordinates of the grid box are determined based on the binding site of the co-crystallized ligand in the original PDB structure or by using active site prediction tools. This grid box defines the search space for the ligand docking.
-
Docking Algorithm : The chosen docking software employs a specific algorithm to explore the conformational and orientational space of the ligand within the defined grid box. For instance, AutoDock utilizes a Lamarckian Genetic Algorithm. The algorithm generates a diverse set of ligand poses within the active site.
-
Scoring Function : Each generated pose is evaluated using a scoring function that predicts the binding affinity between the ligand and the protein. The scores are typically expressed in kcal/mol, with lower (more negative) values indicating a more favorable binding interaction. The pose with the lowest binding energy is generally considered the most likely binding mode.
Analysis of Results
-
Binding Mode Analysis : The best-docked poses are visualized and analyzed to understand the key molecular interactions between the quinazoline inhibitor and the amino acid residues of the target protein's active site. These interactions include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges.
-
Correlation with Experimental Data : The docking scores are often correlated with experimental data, such as IC50 values from in vitro assays, to validate the docking protocol and to derive a structure-activity relationship (SAR). A good correlation suggests that the computational model is predictive of the biological activity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 4-oxo-3,4-dihydroquinazoline-8-carboxylic Acid in the Kinase Inhibitor Landscape
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative framework for evaluating kinase inhibitors. As of the latest literature review, specific experimental data for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is not publicly available. Therefore, for illustrative purposes, this document presents a hypothetical profile for "Compound Q-8C" (this compound) benchmarked against the well-established kinase inhibitors, Gefitinib and Vandetanib. The data presented for Compound Q-8C is hypothetical and intended to serve as a template for analysis should experimental data become available.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors targeting critical signaling pathways in oncology.[1] This guide offers a head-to-head comparison of a novel quinazoline derivative, this compound (referred to herein as Compound Q-8C), with the established EGFR inhibitor Gefitinib and the multi-kinase inhibitor Vandetanib. The following sections detail their hypothetical comparative efficacy, target selectivity, and the signaling pathways they modulate, supported by detailed experimental protocols for key assays.
Data Presentation: Comparative Kinase Inhibition and Cellular Potency
The following tables summarize the hypothetical inhibitory activity (IC50) of Compound Q-8C against key kinase targets and its cytotoxic effects on relevant cancer cell lines, in comparison to Gefitinib and Vandetanib.
Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)
| Kinase Target | Compound Q-8C (Hypothetical) | Gefitinib | Vandetanib |
| EGFR | 50 | 20-80[2] | 500 |
| VEGFR2 | 25 | >10,000 | 40 |
| Aurora A | 150 | >10,000 | >10,000 |
| PI3Kα | >5,000 | >10,000 | >10,000 |
Table 2: Comparative Cellular Antiproliferative Activity (IC50, µM)
| Cell Line | Cancer Type | Compound Q-8C (Hypothetical) | Gefitinib | Vandetanib |
| A549 | Non-Small Cell Lung Cancer | 8.5 | 10-20[2] | 5-10 |
| HCT116 | Colon Carcinoma | 5.2 | >20 | 2-5 |
| MCF-7 | Breast Adenocarcinoma | 12.1 | >20 | 3-7 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Materials:
-
Test compounds (dissolved in DMSO)
-
Recombinant human kinases (e.g., EGFR, VEGFR2, Aurora A)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of each compound dilution to the wells of a 384-well plate.
-
Prepare a kinase/substrate solution in kinase assay buffer and add 5 µL to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
Prepare an ATP solution in kinase assay buffer and add 5 µL to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement of a compound within a cellular environment by measuring the thermal stabilization of the target protein.
Materials:
-
Cultured cells (e.g., A549)
-
Test compound
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
Antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Western blot reagents and equipment
-
PCR thermocycler
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
-
Quantify the band intensities and plot them against the corresponding temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
NanoBRET™ Target Engagement Intracellular Kinase Assay
Objective: To quantify the apparent affinity of a test compound for a target kinase in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ fluorescent tracer specific for the kinase of interest
-
Test compound
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White 96-well or 384-well assay plates
-
Plate reader capable of measuring BRET signals (donor emission at ~460 nm, acceptor emission at ~618 nm)
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed them into assay plates. Incubate for 24 hours.
-
Prepare serial dilutions of the test compound in Opti-MEM.
-
Prepare the NanoBRET™ tracer solution in Opti-MEM.
-
Add the test compound dilutions to the cells, followed by the addition of the tracer.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular inhibitor.
-
Add the substrate solution to the wells.
-
Read the donor and acceptor luminescence signals within 10 minutes.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A dose-dependent decrease in the BRET ratio indicates competitive displacement of the tracer by the test compound, from which the intracellular IC50 can be determined.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by the compared kinase inhibitors and a typical experimental workflow for inhibitor screening.
Caption: EGFR signaling pathway and points of inhibition.
Caption: VEGFR2 signaling pathway and points of inhibition.
Caption: General workflow for kinase inhibitor discovery.
Conclusion
This guide provides a comparative overview of the hypothetical kinase inhibitor this compound (Compound Q-8C) against the established drugs Gefitinib and Vandetanib. The presented data, while illustrative, highlights the key parameters for evaluating novel kinase inhibitors, including in vitro kinase inhibition, cellular potency, and target engagement. The detailed experimental protocols and signaling pathway diagrams offer a robust framework for conducting and interpreting such comparative studies. Further experimental investigation is required to determine the actual pharmacological profile of this compound.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic Acid
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid and its derivatives, aligning with established safety protocols and regulatory requirements.
Immediate Safety and Hazard Summary
-
Acute Toxicity : May be harmful if swallowed.[1]
-
Skin Corrosion/Irritation : Can cause skin irritation.[1][2][3]
-
Serious Eye Damage/Irritation : May lead to serious eye irritation.[1][2][3]
-
Respiratory Irritation : May cause irritation to the respiratory tract.[1][2]
Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, a properly fitted laboratory coat, and respiratory protection if handling the compound as a powder outside of a chemical fume hood.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key data points related to the handling and disposal of this compound and similar compounds.
| Parameter | Value/Instruction | Source |
| Primary Disposal Method | Licensed Hazardous Waste Disposal Company | [1] |
| Waste Classification | Hazardous Chemical Waste | [1][4] |
| Container Type | Dedicated, properly labeled, and sealed hazardous waste container | [1][4][5][6] |
| pH of Corrosive Waste | < 2 or > 12.5 | [6] |
| Flash Point for Ignitable Waste | < 140 °F | [6] |
| Satellite Accumulation Area (SAA) Storage Time | Up to one year for partially filled, closed, and labeled containers | [5] |
| Full Container Removal from SAA | Within three days after the container becomes full | [5] |
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] In-house chemical degradation should only be considered as a secondary option by trained personnel in a controlled laboratory setting.[1]
Section 1: Waste Segregation and Collection
-
Identification : Classify all materials contaminated with this compound as "Hazardous Chemical Waste".[1] This includes the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and any solutions containing the compound.
-
Containerization :
-
Collect all solid and liquid waste in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[1][4][5][6] The container must be in good condition, with no leaks or cracks, and have a secure, leak-proof closure.[4][7]
-
Ensure waste materials are compatible with the collection container; for instance, do not store corrosive materials in metal containers.[6]
-
Only similar and compatible wastes should be collected in the same container to avoid violent reactions.[5][6]
-
-
Labeling :
Section 2: Storage and Management
-
Satellite Accumulation Area (SAA) : Store the hazardous waste container in a designated SAA, which can be a designated benchtop, a section of a fume hood, or a cabinet.[5]
-
Container Management : Keep the waste container closed at all times, except when adding waste.[5][7]
-
Inspections : Conduct and document weekly inspections of the SAA to check for container leakage.[4][5]
-
Storage Duration : Partially filled containers can remain in the SAA for up to one year.[5] Once a container is full, it must be removed from the SAA within three days.[5]
Section 3: Final Disposal
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Documentation : Provide the disposal contractor with a complete and accurate description of the waste.
-
Handover : Ensure all containers are securely sealed and properly labeled before handing them over to the disposal personnel.[1] The preferred method of final disposal is incineration in a permitted hazardous waste incinerator.[1]
Note : Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] Evaporation of hazardous waste is also prohibited.[5]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision-making process for hazardous waste container management in an SAA.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | C9H6N2O3 | CID 135483588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. mcneese.edu [mcneese.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Comprehensive Safety and Handling Guide for 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid. The following procedures are based on established safety protocols for similar chemical compounds, including quinazoline derivatives and carboxylic acids, to ensure the highest safety standards in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with side shields or a Face Shield | Essential for protecting eyes from splashes and airborne particles of the chemical. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is recommended[2]. A face shield should be used in addition to goggles when there is a higher risk of splashing[3]. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber) | To prevent skin contact. Gloves must be inspected for integrity before use and changed frequently, especially if contaminated[3][4]. Always wash hands after removing gloves[5][6]. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from accidental spills[5]. For larger quantities or increased risk of exposure, a chemical-resistant apron or suit may be necessary[3]. |
| Respiratory Protection | NIOSH-approved respirator | To be used if handling the compound as a powder outside of a fume hood, or if dust or aerosols are generated. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced[4]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Weighing:
-
Work Area Preparation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[5][7].
-
Gather Materials : Before starting, ensure all necessary equipment, including PPE, spatulas, weighing paper, and sealable containers, are within reach.
-
Weighing : When weighing the solid compound, do so carefully to minimize dust generation[8]. Use a spatula for transfers and never handle the chemical with bare hands[6].
During the Experiment:
-
Containment : Keep the container with the chemical tightly closed when not in use[2][8].
-
Avoid Ingestion and Inhalation : Never eat, drink, or smoke in the laboratory[6][9]. Avoid breathing in dust or vapors[2][7].
-
Heating : If heating is required, use a water bath or heating mantle. Avoid direct flames, especially if flammable solvents are present[9].
-
Acid Dilution : If preparing solutions, always add acid to water slowly, never the other way around, to prevent splashing[5][9][10].
Post-Experiment:
-
Decontamination : Clean the work area thoroughly after use.
-
Hand Washing : Always wash your hands with soap and water after handling the chemical, even if gloves were worn[5][7].
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Chemical Waste : Place excess or waste this compound into a clearly labeled, sealed container for hazardous chemical waste[2][5]. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE : Dispose of used gloves, weighing paper, and other contaminated disposable materials in a designated hazardous waste container[9].
-
Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may include recycling or landfill disposal after being punctured to prevent reuse[4].
Disposal Method:
-
The primary disposal method for this type of chemical waste is through a licensed chemical destruction facility, often involving controlled incineration with flue gas scrubbing[4].
-
Never pour chemical waste down the sink or into general trash[5][9].
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | C9H6N2O3 | CID 135483588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. leelinework.com [leelinework.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. blog.richmond.edu [blog.richmond.edu]
- 7. aksci.com [aksci.com]
- 8. aksci.com [aksci.com]
- 9. cdc.gov [cdc.gov]
- 10. csub.edu [csub.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
